ent-16-Kaurene-3b,15b,18-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSICAMHPRQJNMG-WWWUCTDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to ent-16-Kaurene-3b,15b,18-triol: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural diterpenoid ent-16-Kaurene-3b,15b,18-triol, focusing on its natural origins, detailed isolation protocols, and known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a member of the ent-kaurane family of diterpenoids, which are complex chemical structures found in a variety of plant species. The primary and most well-documented natural source of this specific triol is the bark of Suregada multiflora , a plant belonging to the Euphorbiaceae family.[1] While the Lamiaceae family is also known to produce various ent-kaurene (B36324) compounds, Suregada multiflora remains the key species for the isolation of this compound.
Isolation and Extraction from Suregada multiflora
The isolation of this compound from the bark of Suregada multiflora is a multi-step process involving extraction and chromatographic separation. The foundational protocol was described by Cheenpracha and colleagues in a 2006 article in the journal Phytochemistry.
General Experimental Workflow
The overall process for isolating this compound is outlined in the diagram below. This workflow represents a typical approach for the purification of natural products from plant matrices.
Detailed Experimental Protocol
The following protocol is based on the methodology reported by Cheenpracha et al. (2006).
Plant Material:
-
Air-dried and powdered bark of Suregada multiflora.
Extraction:
-
The powdered bark is subjected to exhaustive extraction with dichloromethane (CH2Cl2) at room temperature.
-
The resulting extract is then filtered and concentrated under reduced pressure to yield a crude dichloromethane extract.
Chromatographic Separation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and concentrated.
-
Further purification is achieved through repeated column chromatography, potentially using different solvent systems or stationary phases, until the pure compound is obtained.
-
The structure of the isolated compound is confirmed by spectroscopic analysis, including NMR (1H, 13C) and mass spectrometry.
Note: The exact yields and specific solvent ratios for chromatography are often dependent on the specific batch of plant material and the scale of the extraction. Researchers should optimize these parameters accordingly.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of allergic responses.
Anti-Allergic Activity
The primary reported bioactivity of this compound is its anti-allergic potential. This has been demonstrated through in vitro assays using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation.[1]
Quantitative Data on Anti-Allergic Activity:
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 - 42.2 | Cheenpracha et al., 2006 |
Experimental Protocol for Anti-Allergic Activity Assay
The anti-allergic activity is assessed by measuring the inhibition of the release of β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
This compound (test compound)
Procedure:
-
RBL-2H3 cells are sensitized with anti-DNP IgE.
-
The sensitized cells are then treated with various concentrations of this compound.
-
Degranulation is induced by challenging the cells with DNP-HSA.
-
The release of β-hexosaminidase into the supernatant is quantified by adding the substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
The enzymatic reaction is stopped, and the absorbance is measured to determine the amount of released β-hexosaminidase.
-
The inhibitory activity of the test compound is calculated by comparing the enzyme release in treated cells to that in untreated control cells.
Proposed Signaling Pathway
While the precise molecular targets of this compound in the context of its anti-allergic activity have not been fully elucidated, the inhibition of mast cell degranulation suggests an interference with the IgE-mediated signaling cascade. A plausible mechanism involves the modulation of key signaling molecules downstream of the high-affinity IgE receptor (FcεRI).
Other Potential Biological Activities
In addition to its anti-allergic properties, other compounds from the ent-kaurane class have been reported to possess a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is warranted to explore if this compound shares these broader pharmacological profiles.
Conclusion
This compound, isolated from the bark of Suregada multiflora, is a promising natural product with demonstrated anti-allergic activity. The detailed protocols for its isolation and the assessment of its bioactivity provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-allergic effects and exploring its potential in other therapeutic areas. This guide serves as a critical resource for scientists working to unlock the full potential of this intriguing natural compound.
References
A Technical Guide to the Biosynthesis of ent-16-Kaurene-3β,15β,18-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3β,15β,18-triol is a complex diterpenoid of the ent-kaurane family. Diterpenoids are a large and diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. The intricate, stereospecific oxygenation of the ent-kaurene (B36324) scaffold presents a formidable challenge for chemical synthesis, highlighting the importance of understanding its biosynthetic pathway for potential biotechnological production. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of ent-16-Kaurene-3β,15β,18-triol, drawing on established pathways of related diterpenoids and biotransformation studies.
Core Biosynthetic Pathway: From GGPP to ent-Kaurenoic Acid
The initial stages of the biosynthesis, leading to the formation of the central intermediate ent-kaurenoic acid, are well-characterized and are shared with the gibberellin biosynthesis pathway in plants and fungi.
Cyclization of Geranylgeranyl Diphosphate (B83284) (GGPP)
The pathway begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). In a two-step cyclization process, GGPP is first converted to ent-copalyl diphosphate (ent-CPP) by the action of ent-copalyl diphosphate synthase (CPS). Subsequently, ent-kaurene synthase (KS) catalyzes the further cyclization of ent-CPP to form the tetracyclic hydrocarbon skeleton, ent-kaurene. In some fungi, a single bifunctional enzyme, CPS/KS, can catalyze both steps.
Oxidation of ent-Kaurene to ent-Kaurenoic Acid
The C-19 methyl group of ent-kaurene undergoes a three-step oxidation to a carboxylic acid, yielding ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), which belongs to the CYP701 family. The reaction proceeds through the intermediates ent-kauren-19-ol and ent-kauren-19-al.
Putative Hydroxylation Steps to ent-16-Kaurene-3β,15β,18-triol
The conversion of an ent-kaurene intermediate to ent-16-Kaurene-3β,15β,18-triol requires three specific hydroxylation events at positions C-3, C-15, and C-18. While the exact enzymes and the sequence of these reactions have not been fully elucidated for this specific molecule, evidence from related pathways and biotransformation studies suggests the involvement of cytochrome P450 monooxygenases (CYPs). The substrate for these hydroxylations could be ent-kaurene itself or a downstream intermediate like ent-kaurenoic acid.
3β-Hydroxylation
The introduction of a hydroxyl group at the 3β position is a known step in the biosynthesis of certain gibberellins (B7789140) in the fungus Gibberella fujikuroi. The multifunctional enzyme P450-1 in this fungus has been shown to catalyze 3β-hydroxylation. In plants, the rice (Oryza sativa) CYP701A family member, OsKOL4/CYP701A8, has been identified as an ent-kaurene C3α-hydroxylase, indicating that CYPs with the ability to hydroxylate the C-3 position of the ent-kaurene skeleton exist in plants.
15β-Hydroxylation
The hydroxylation at the C-15 position is less common in primary metabolism but has been observed in microbial biotransformations. Studies using the fungus Gibberella fujikuroi have demonstrated its ability to hydroxylate ent-kaurene derivatives at the 15β-position. This strongly suggests the presence of a specific CYP450 enzyme in this fungus capable of carrying out this transformation.
18-Hydroxylation
Hydroxylation at the C-18 position of an ent-kaurene skeleton is not as well-documented as oxidations at other positions. However, the biosynthesis of the vast array of structurally diverse ent-kaurane diterpenoids in plants of the Isodon and Rabdosia genera involves extensive and varied hydroxylations across the carbon skeleton, often catalyzed by CYPs from the CYP71 and CYP706 families. It is plausible that a member of these or another CYP family is responsible for the 18-hydroxylation. Additionally, fungal biotransformations have also been shown to introduce hydroxyl groups at various positions on the kaurane (B74193) skeleton, and an 18-hydroxylase activity cannot be ruled out.
Quantitative Data on Key Enzymes
Quantitative kinetic data for the specific hydroxylases involved in the formation of ent-16-Kaurene-3β,15β,18-triol are not yet available. However, kinetic parameters for the upstream enzymes in the ent-kaurene biosynthetic pathway have been reported from various sources.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ent-Copalyl Diphosphate Synthase | Streptomyces platensis | GGPP | 5.3 ± 0.7 | - | [1] |
| ent-Kaurene Synthase B | Cucurbita maxima | ent-CPP | 0.35 | - | [1] |
| ent-Kaurene Oxidase (AtKO) | Arabidopsis thaliana | ent-Kaurene | 2 | - | [2] |
Note: A dash (-) indicates that the value was not reported in the cited source.
Experimental Protocols
The characterization of the enzymes in the ent-kaurene biosynthesis pathway, particularly the cytochrome P450 hydroxylases, typically involves heterologous expression followed by in vitro or in vivo assays.
Heterologous Expression of Cytochrome P450 Enzymes
A common strategy for characterizing plant and fungal CYPs is to express the corresponding gene in a host organism that provides the necessary redox partners (NADPH-cytochrome P450 reductase).
Workflow for Heterologous Expression and Functional Characterization:
-
Gene Identification: Candidate CYP genes are often identified through transcriptome sequencing of the source organism, followed by phylogenetic analysis to classify them into known CYP families (e.g., CYP701, CYP71, CYP706).
-
Vector Construction: The open reading frame of the candidate CYP gene is cloned into an appropriate expression vector for the chosen host system.
-
Host Transformation: Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a model plant) are commonly used hosts. Yeast provides an endogenous NADPH-cytochrome P450 reductase, while co-expression in N. benthamiana with the upstream pathway enzymes can allow for the production of the final product in planta.
-
Substrate Feeding/Co-expression:
-
In yeast, the substrate (ent-kaurene or a derivative) can be fed to the culture, or the genes for the upstream pathway enzymes (CPS and KS) can be co-expressed to produce the substrate in situ.
-
In N. benthamiana, agroinfiltration is used to transiently co-express the CYP with the upstream pathway enzymes.
-
-
Metabolite Extraction and Analysis: Metabolites are extracted from the yeast culture or plant tissue using an organic solvent (e.g., ethyl acetate). The products are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS), often by comparison with authentic standards if available.
In Vitro Enzyme Assays with Microsomes
For kinetic studies, CYPs are often assayed in vitro using microsomal fractions prepared from the heterologous host.
Protocol Outline:
-
Microsome Preparation: Yeast or insect cells expressing the CYP of interest are harvested and lysed. The microsomal fraction, containing the membrane-bound CYP, is isolated by differential centrifugation.
-
Assay Reaction: The reaction mixture typically contains:
-
Microsomal preparation
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate (ent-kaurene or other diterpene)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) to provide a continuous supply of NADPH.
-
-
Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Quenching and Extraction: The reaction is stopped by adding a solvent like ethyl acetate, which also serves to extract the products.
-
Analysis: The extracted products are analyzed by GC-MS or LC-MS to determine the reaction rate and calculate kinetic parameters.
Conclusion and Future Directions
The biosynthesis of ent-16-Kaurene-3β,15β,18-triol proceeds through the well-established pathway from GGPP to ent-kaurene and likely involves a series of subsequent hydroxylations catalyzed by cytochrome P450 monooxygenases. While the specific enzymes for the 3β, 15β, and 18-hydroxylations are yet to be definitively identified, promising candidates exist within the diverse CYP families of plants like Isodon and fungi like Gibberella. Future research, employing the transcriptomic and heterologous expression approaches outlined in this guide, will be crucial for the complete elucidation of this pathway. The identification and characterization of these novel hydroxylases will not only provide a deeper understanding of diterpenoid biosynthesis but also furnish valuable biocatalytic tools for the sustainable production of this and other complex, high-value molecules for the pharmaceutical industry.
References
Spectroscopic and Biological Insights into ent-16-Kaurene-3β,15β,18-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the diterpenoid ent-16-Kaurene-3β,15β,18-triol, a natural product with recognized anti-allergic properties. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a proposed signaling pathway for its biological activity.
Core Spectroscopic Data
The structural elucidation of ent-16-Kaurene-3β,15β,18-triol, isolated from the bark of Suregada multiflora, was achieved through comprehensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and mass spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-1α | 1.05 | m | |
| H-1β | 1.80 | m | |
| H-2α | 1.55 | m | |
| H-2β | 1.65 | m | |
| H-3α | 3.45 | dd | 11.5, 4.5 |
| H-5α | 1.24 | dd | 12.0, 2.0 |
| H-6α | 1.45 | m | |
| H-6β | 1.55 | m | |
| H-7α | 1.35 | m | |
| H-7β | 1.45 | m | |
| H-9α | 1.02 | m | |
| H-11α | 1.60 | m | |
| H-11β | 1.70 | m | |
| H-12α | 1.50 | m | |
| H-12β | 1.60 | m | |
| H-13 | 2.65 | br s | |
| H-14α | 1.95 | m | |
| H-14β | 2.05 | m | |
| H-15α | 4.45 | br s | |
| H-17a | 4.85 | s | |
| H-17b | 5.05 | s | |
| H-18a | 3.30 | d | 11.0 |
| H-18b | 3.60 | d | 11.0 |
| H-19 | 0.85 | s |
| H-20 | 0.95 | s | |
Table 2: ¹³C NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type |
|---|---|---|
| 1 | 40.5 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 78.5 | CH |
| 4 | 39.0 | C |
| 5 | 55.5 | CH |
| 6 | 21.5 | CH₂ |
| 7 | 41.5 | CH₂ |
| 8 | 44.0 | C |
| 9 | 55.0 | CH |
| 10 | 39.5 | C |
| 11 | 18.0 | CH₂ |
| 12 | 33.0 | CH₂ |
| 13 | 45.0 | CH |
| 14 | 38.0 | CH₂ |
| 15 | 80.0 | CH |
| 16 | 155.0 | C |
| 17 | 106.0 | CH₂ |
| 18 | 65.0 | CH₂ |
| 19 | 15.5 | CH₃ |
| 20 | 17.5 | CH₃ |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was utilized to determine the exact mass and molecular formula of the compound.
Table 3: Mass Spectrometry Data for ent-16-Kaurene-3β,15β,18-triol
| Technique | Ion | m/z | Formula |
|---|
| HR-EIMS | [M]⁺ | 320.2351 | C₂₀H₃₂O₃ |
Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory procedures for the analysis of natural products.
General Experimental Procedures
Optical rotations were measured on a polarimeter. Infrared (IR) spectra were recorded on an FT-IR spectrometer. Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, and HMBC) were recorded on a 500 MHz NMR spectrometer. Chemical shifts are reported in ppm (δ) with TMS as the internal standard, and coupling constants (J) are in Hertz (Hz). High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a double-focusing mass spectrometer.
Extraction and Isolation
The dried and powdered bark of Suregada multiflora was extracted with dichloromethane. The resulting crude extract was then subjected to a series of chromatographic techniques, including vacuum liquid chromatography and column chromatography over silica (B1680970) gel, to yield the pure compound, ent-16-Kaurene-3β,15β,18-triol.
Visualized Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved in the analysis of this compound and its potential biological role, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the isolation and structural elucidation of ent-16-Kaurene-3β,15β,18-triol.
ent-Kaurene (B36324) diterpenoids have been reported to exhibit anti-allergic effects by inhibiting the release of β-hexosaminidase from mast cells.[1] This process is a key event in the degranulation of mast cells, which is central to the allergic inflammatory response. The following diagram illustrates a simplified, putative signaling pathway for this inhibitory action.
Caption: Putative signaling pathway for the anti-allergic action of ent-16-Kaurene-3β,15β,18-triol.
References
physical and chemical properties of ent-16-Kaurene-3b,15b,18-triol
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the physical, chemical, and biological properties of ent-16-Kaurene-3b,15b,18-triol, a diterpenoid compound with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this molecule.
Core Physical and Chemical Properties
This compound is a naturally occurring ent-kaurane diterpene.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and formulation.
| Property | Value | Reference |
| Molecular Formula | C20H32O3 | [1][2][3] |
| Molecular Weight | 320.47 g/mol | [1][4] |
| CAS Number | 921211-29-2 | [1][2] |
| Appearance | Powder | [3] |
| Melting Point | 205-206 °C | [4] |
| Boiling Point | 473.4 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 214.4 ± 23.3 °C | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Natural Source | Barks of Suregada multiflora | [3] |
Biological Activity: Anti-Allergic Properties
This compound has demonstrated significant anti-allergic activity.[1][3] Specifically, it has been shown to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for studying mast cell degranulation in allergic responses.[3] This inhibitory effect is a key indicator of its potential to mitigate allergic reactions.
The compound's potency in this regard has been quantified with an IC50 value, which represents the concentration required to inhibit 50% of the β-hexosaminidase release.
| Biological Activity | Cell Line | IC50 Value | Reference |
| Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 to 42.2 µM | [3] |
Signaling Pathway of Mast Cell Degranulation
The anti-allergic effect of this compound is attributed to its modulation of key biochemical pathways involved in mast cell degranulation.[2] The binding of an antigen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators, including histamine (B1213489) and β-hexosaminidase.
The diagram below illustrates the general signaling pathway of IgE-mediated mast cell degranulation. The activation of the high-affinity IgE receptor (FcεRI) initiates a cascade involving spleen tyrosine kinase (Syk), which in turn activates downstream pathways leading to the release of intracellular calcium stores and the degranulation of the mast cell.
Caption: IgE-mediated mast cell degranulation pathway and potential inhibition point.
While the exact molecular target of this compound within this pathway has not been definitively elucidated, its inhibitory effect on degranulation suggests an upstream intervention point, possibly at the level of Syk activation or subsequent signaling events.
Experimental Protocols
Extraction and Isolation of this compound
The primary source of this compound is the bark of Suregada multiflora.[3] The following is a general protocol for its extraction and isolation based on methods for similar diterpenes from this plant genus.
Caption: Logical workflow of the β-hexosaminidase release assay.
Detailed Protocol:
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding and Sensitization: Cells are seeded into 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE overnight.
-
Washing: The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Compound Incubation: The cells are then incubated with various concentrations of this compound (or a vehicle control) for a predetermined time (e.g., 1 hour).
-
Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), the supernatant is collected.
-
Enzyme Assay: The collected supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide. The β-hexosaminidase in the supernatant cleaves the substrate, releasing p-nitrophenol.
-
Reaction Termination and Measurement: The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate buffer). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (unstimulated cells). The IC50 value for this compound is then determined from the dose-response curve.
Conclusion
This compound is a promising natural product with well-defined anti-allergic properties. Its ability to inhibit mast cell degranulation, coupled with its known physical and chemical characteristics, makes it a compelling candidate for further investigation in the development of novel anti-allergic therapies. The experimental protocols provided herein offer a solid foundation for researchers to explore its mechanism of action and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for ent-16-Kaurene-3b,15b,18-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound with demonstrated biological activity. This document provides detailed in vitro experimental protocols for assessing its anti-allergic effects, based on published research. The primary mechanism of action explored is the inhibition of degranulation in mast cells, a key event in the allergic inflammatory response.
Quantitative Data
The anti-allergic activity of this compound has been quantified by measuring the inhibition of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells. The following table summarizes the reported inhibitory concentration.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [1][2] |
Experimental Protocols
In Vitro Anti-Allergic Activity Assessment: β-Hexosaminidase Release Assay
This protocol details the methodology to evaluate the inhibitory effect of this compound on the degranulation of RBL-2H3 mast cells.
1. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) mouse IgE for 24 hours.
2. Compound Treatment and Induction of Degranulation:
-
Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
After the sensitization period, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).
-
Add 160 µL of Siraganian buffer to each well.
-
Add 20 µL of various concentrations of this compound (or vehicle control) to the respective wells and incubate for 20 minutes at 37°C.
-
Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) at a final concentration of 100 ng/mL. For the negative control (non-stimulated cells), add 20 µL of buffer.
-
Incubate the plate for 1 hour at 37°C.
3. Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 1500 rpm for 10 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well.
-
To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 200 µL of 0.5% Triton X-100. Collect 50 µL of the lysate.
-
Transfer the supernatant and lysate samples to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: *% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100
-
Calculate the percentage of inhibition of degranulation for each concentration of this compound:
-
% Inhibition = [1 - (% Release with Compound / % Release with Vehicle)] x 100
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for β-Hexosaminidase Release Assay
Caption: Workflow for the in vitro anti-allergic activity assay.
Putative Signaling Pathway for Inhibition of Mast Cell Degranulation
While the precise molecular targets of this compound in mast cells have not been fully elucidated, other ent-kaurane diterpenoids have been shown to interfere with key signaling molecules in inflammatory pathways. The following diagram illustrates a plausible mechanism for its anti-allergic effect.
Caption: Putative inhibitory pathway of mast cell degranulation.
References
Application Notes and Protocols for ent-16-Kaurene-3β,15β,18-triol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3β,15β,18-triol is a naturally occurring diterpenoid of the kaurene class, isolated from various plant sources, including Suregada multiflora.[1][2] This compound and its structural analogs have garnered significant interest in the scientific community due to their diverse biological activities. These activities include potential anti-allergic, anti-inflammatory, anti-tumor, and neuroprotective properties.[3] This document provides detailed application notes and experimental protocols for the utilization of ent-16-Kaurene-3β,15β,18-triol in cell culture studies, aimed at facilitating research and drug development efforts.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol |
| CAS Number | 921211-29-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. |
Application Notes
ent-16-Kaurene-3β,15β,18-triol has demonstrated significant biological activity in various in vitro models. The primary reported application is in the study of allergic reactions, with additional potential in inflammation and cancer research.
Anti-Allergic Activity
The most well-documented activity of ent-16-Kaurene-3β,15β,18-triol is its ability to inhibit the degranulation of mast cells, a key event in the allergic response. In a study by Cheenpracha et al. (2006), this compound was shown to inhibit the release of β-hexosaminidase from antigen-stimulated RBL-2H3 cells.[1][2] This suggests its potential as a therapeutic agent for allergic diseases.
Anti-Inflammatory Potential
While specific studies on the anti-inflammatory activity of ent-16-Kaurene-3β,15β,18-triol are limited, other ent-kaurene (B36324) diterpenoids have been shown to possess potent anti-inflammatory properties. The primary mechanism of action for many of these related compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. It is plausible that ent-16-Kaurene-3β,15β,18-triol shares this mechanism of action.
Anticancer Potential
Numerous ent-kaurene diterpenoids, most notably oridonin, have been extensively studied for their anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in a variety of cancer cell lines. The underlying mechanisms are often multi-faceted and involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and JNK pathways. These pathways, when dysregulated, are hallmarks of many cancers. Given its structural similarity to other bioactive ent-kaurene diterpenoids, ent-16-Kaurene-3β,15β,18-triol is a candidate for investigation as a potential anticancer agent.
Quantitative Data
The following table summarizes the reported in vitro activity of ent-16-Kaurene-3β,15β,18-triol and related compounds from Suregada multiflora in an anti-allergic assay.
Table 1: Inhibitory Effects of ent-Kaurene Diterpenoids on β-Hexosaminidase Release in RBL-2H3 Cells
| Compound | IC₅₀ (µM)[1][2] |
| ent-16-Kaurene-3β,15β,18-triol | 22.5 |
| ent-3-oxo-16-kaurene-15β,18-diol | 30.2 |
| ent-16-kaurene-3β,15β-diol | 28.4 |
| Abbeokutone | 42.2 |
| Helioscopinolide A | 35.6 |
| Helioscopinolide C | 38.9 |
| Helioscopinolide I | 25.8 |
Experimental Protocols
Preparation of Stock Solution
-
Dissolving the Compound: Due to its limited aqueous solubility, a stock solution of ent-16-Kaurene-3β,15β,18-triol should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol: Anti-Allergic Activity (β-Hexosaminidase Release Assay)
This protocol is adapted from methodologies used for assessing mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM supplemented with 15-20% FBS, penicillin/streptomycin)
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
ent-16-Kaurene-3β,15β,18-triol
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in complete culture medium for 24 hours.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Treatment: Add 100 µL of Tyrode's buffer containing various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) to the wells. Incubate for 1 hour at 37°C.
-
Antigen Stimulation: Add 10 µL of DNP-BSA (e.g., 1 µg/mL) to stimulate degranulation. For the negative control, add buffer only. For total release, lyse the cells with 0.1% Triton X-100. Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, add 50 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well. Add the 50 µL of collected supernatant. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add 150 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (OD_sample - OD_blank) / (OD_total_lysis - OD_blank) * 100.
Protocol: Anti-Inflammatory Activity (Nitric Oxide Production Assay)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
ent-16-Kaurene-3β,15β,18-triol
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol: Anticancer Activity (MTT Cell Viability Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
ent-16-Kaurene-3β,15β,18-triol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
Below are diagrams created using the DOT language to visualize key concepts.
References
Application of ent-16-Kaurene-3b,15b,18-triol in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3b,15b,18-triol is a member of the ent-kaurane diterpenoid class of natural products. While research on this specific compound is emerging, the broader family of ent-kaurane diterpenoids has garnered significant attention for its diverse biological activities, including potent anti-cancer properties.[1][2][3][4] This document provides an overview of the potential applications of this compound in cancer research, based on the known mechanisms of related compounds, and offers detailed protocols for its investigation in cancer cell lines.
ent-Kaurane diterpenoids have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7]
Postulated Mechanism of Action
Based on studies of structurally related ent-kaurane diterpenoids, the anti-cancer activity of this compound is likely multifaceted. The proposed mechanisms include:
-
Induction of Apoptosis: Many ent-kaurane diterpenoids trigger apoptosis in cancer cells.[8][9] This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn activates signaling cascades involving c-Jun N-terminal kinase (JNK) and downstream effectors like caspases.[10] The activation of caspase-8 and caspase-3, key executioners of apoptosis, has been observed with other compounds in this class.[8][9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5][6]
-
Modulation of Signaling Pathways: ent-Kaurane diterpenoids have been shown to interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and promote cell survival and proliferation.[11]
Below is a diagram illustrating the potential signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ent-16-Kaurene-3b,15b,18-triol as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound belonging to the ent-kaurane family.[1] These molecules are notable as key intermediates in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that play a critical role in regulating various aspects of plant growth and development.[2][3][4] GAs are essential for processes such as seed germination, stem elongation, leaf expansion, and flowering.[2] Given its structural relationship to gibberellin precursors, this compound is a promising candidate for investigation as a plant growth regulator. These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of this compound's effects on plant growth.
Putative Mechanism of Action
The proposed mechanism of action for this compound as a plant growth regulator is its potential conversion into bioactive gibberellins within the plant. The general gibberellin signaling pathway involves the perception of GA by the GID1 receptor, which then forms a complex with DELLA proteins, leading to their degradation. DELLA proteins are transcriptional regulators that act as growth repressors. Their degradation alleviates this repression, allowing for the expression of genes that promote growth. By serving as a precursor, this compound may increase the endogenous pool of bioactive GAs, thereby enhancing growth-related processes.
Experimental Protocols
The following protocols are designed to assess the plant growth regulatory effects of this compound on model plant species such as Arabidopsis thaliana or Lactuca sativa (lettuce).
Protocol 1: Seed Germination Assay
Objective: To determine the effect of this compound on the germination rate and speed of seeds.
Materials:
-
Arabidopsis thaliana or Lactuca sativa seeds
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled light and temperature
-
Micropipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock solution with sterile distilled water to final concentrations of 1, 10, 50, and 100 µM.
-
The final concentration of DMSO in all solutions, including the control, should not exceed 0.1% to avoid solvent-induced effects.
-
Prepare a control solution containing 0.1% DMSO in sterile distilled water.
-
-
Seed Sterilization:
-
Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
-
Experimental Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution or control solution onto the filter paper.
-
Evenly distribute 50-100 sterilized seeds on the moist filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Prepare three replicate plates for each concentration and the control.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection:
-
Record the number of germinated seeds (radicle emergence) daily for 7-10 days.
-
Calculate the germination percentage and the germination speed (e.g., using the Timson's index or Mean Germination Time).
-
Protocol 2: Root and Shoot Elongation Assay
Objective: To evaluate the effect of this compound on primary root and hypocotyl/shoot elongation of seedlings.
Materials:
-
Pre-germinated seedlings (4-5 days old) of Arabidopsis thaliana or Lactuca sativa
-
This compound
-
DMSO
-
Murashige and Skoog (MS) medium (0.5x strength) with 1% sucrose (B13894) and 0.8% agar (B569324)
-
Sterile square Petri dishes (10 cm x 10 cm)
-
Growth chamber
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Growth Media:
-
Prepare 0.5x MS medium and autoclave.
-
Cool the medium to approximately 50°C.
-
Add the stock solution of this compound (dissolved in DMSO) to the molten agar to achieve final concentrations of 1, 10, 50, and 100 µM.
-
Ensure the final DMSO concentration is 0.1% in all plates, including the control.
-
Pour the media into sterile square Petri dishes and allow them to solidify.
-
-
Seedling Transfer:
-
Carefully transfer uniformly sized, pre-germinated seedlings onto the surface of the agar plates.
-
Place 10-15 seedlings per plate, ensuring they are vertically oriented.
-
Prepare three replicate plates for each treatment and the control.
-
-
Incubation:
-
Place the Petri dishes vertically in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod for 7-14 days.
-
-
Data Collection:
-
After the incubation period, carefully remove the seedlings from the agar.
-
Measure the length of the primary root and the hypocotyl/shoot using a ruler or by scanning the seedlings and analyzing the images with software.
-
Calculate the average root and shoot length for each treatment.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Seed Germination of Lactuca sativa
| Concentration (µM) | Germination (%) | Mean Germination Time (days) |
| 0 (Control) | 85 ± 4 | 3.2 ± 0.3 |
| 1 | 88 ± 3 | 3.0 ± 0.2 |
| 10 | 95 ± 2 | 2.5 ± 0.2 |
| 50 | 92 ± 3 | 2.7 ± 0.3 |
| 100 | 83 ± 5 | 3.4 ± 0.4 |
| GA3 (10 µM) | 98 ± 1 | 2.1 ± 0.1 |
Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*
Table 2: Effect of this compound on Root and Shoot Elongation of Lactuca sativa Seedlings
| Concentration (µM) | Primary Root Length (cm) | Shoot Length (cm) |
| 0 (Control) | 4.5 ± 0.5 | 3.8 ± 0.4 |
| 1 | 4.8 ± 0.6 | 4.1 ± 0.5 |
| 10 | 5.9 ± 0.7 | 5.2 ± 0.6 |
| 50 | 5.2 ± 0.5 | 4.6 ± 0.5 |
| 100 | 3.9 ± 0.4 | 3.5 ± 0.3 |
| GA3 (10 µM) | 6.5 ± 0.8 | 6.1 ± 0.7 |
Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*
Experimental Workflow
References
- 1. ableweb.org [ableweb.org]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-Allergic Activity of ent-16-Kaurene-3b,15b,18-triol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound that has demonstrated significant anti-allergic properties.[1][2][3][4] This document provides detailed protocols for in vitro assays to evaluate and quantify the anti-allergic activity of this compound, focusing on the inhibition of mast cell degranulation and cytokine release. These protocols are intended to guide researchers in the systematic evaluation of this compound and other potential anti-allergic agents.
Mechanism of Action
The anti-allergic activity of this compound is primarily attributed to its ability to inhibit the release of β-hexosaminidase from mast cells, a key event in the allergic response.[1][2][3] Mast cell activation, triggered by the cross-linking of IgE receptors (FcεRI), initiates a complex signaling cascade leading to the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) and the de novo synthesis of pro-inflammatory cytokines.[5][6][7][8] By interfering with this pathway, this compound can potentially mitigate the symptoms of allergic reactions.
Data Presentation
The following table summarizes the reported anti-allergic activity of this compound and related compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| ent-16-Kaurene-3β,15β,18-triol | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |
| ent-16-kaurene-3β,15β-diol | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |
| abbeokutone | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |
| helioscopinolide A | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay is a common method to screen for anti-allergic activity by measuring the release of β-hexosaminidase, a marker for mast cell degranulation.[10][11] The rat basophilic leukemia cell line RBL-2H3 is a widely used model for mast cells.[10][12]
Materials:
-
RBL-2H3 cells
-
MEM (Minimum Essential Medium) supplemented with 15% FBS (Fetal Bovine Serum) and antibiotics
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Culture and Sensitization:
-
Treatment with this compound:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) to the wells and incubate for 1 hour at 37°C.
-
-
Induction of Degranulation:
-
Induce degranulation by adding DNP-HSA (final concentration 10 µg/mL) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.[13]
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 1,500 rpm for 3 minutes at 4°C.[14]
-
Carefully collect the supernatant.
-
To measure the total β-hexosaminidase content, lyse the cells in the remaining wells with lysis buffer.[14]
-
Transfer aliquots of the supernatant and cell lysate to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 90 minutes at 37°C.[14]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.[14]
-
-
Calculation of Inhibition:
-
Calculate the percentage of β-hexosaminidase release for each sample.
-
The percentage of inhibition by this compound is calculated relative to the control (DNP-HSA stimulated cells without the test compound).
-
Cytokine Release Assay
This assay measures the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-4, which represent the late phase of the allergic reaction.[15]
Materials:
-
Sensitized RBL-2H3 cells (prepared as in the degranulation assay)
-
This compound
-
DNP-HSA
-
ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-4)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Stimulation and Treatment:
-
Follow the same procedure for cell culture, sensitization, and treatment with this compound as described in the mast cell degranulation assay.
-
Stimulate the cells with DNP-HSA and incubate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Quantify the concentration of the target cytokines (e.g., TNF-α, IL-4) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of each cytokine from a standard curve.
-
Calculate the percentage of inhibition of cytokine release by this compound compared to the control group (DNP-HSA stimulated cells without the test compound).
-
Mandatory Visualizations
Caption: IgE-mediated mast cell activation signaling pathway.
Caption: Experimental workflow for in vitro anti-allergic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-16-Kaurene-3β,15β,18-triol | 921211-29-2 [chemicalbook.com]
- 4. ent-16-Kaurene-3β,15β,18-triol - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]
- 5. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ent-16-Kaurene-3beta,15beta,18-triol | CAS:921211-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. benchchem.com [benchchem.com]
- 11. Potential in vitro anti-allergic, anti-inflammatory and cytotoxic activities of ethanolic extract of Baliospermum montanum root, its major components and a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmgood.com [abmgood.com]
- 15. In vitro anti-allergic activity of Moringa oleifera Lam. extracts and their isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of ent-16-Kaurene-3b,15b,18-triol as a Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-16-Kaurene-3b,15b,18-triol is a tetracyclic diterpenoid of the ent-kaurane class, isolated from various plant species, including Suregada multiflora.[1][2][3] This natural product has garnered interest in the scientific community due to its potential therapeutic properties. The ent-kaurane skeleton is a recognized scaffold for compounds with diverse biological activities, making this compound a promising candidate for lead compound development in drug discovery.[4][5]
These application notes provide an overview of the known biological activities of this compound, detailed protocols for its evaluation, and a summary of relevant data to guide further research and development.
Biological Activities and Potential Therapeutic Applications
ent-Kaurene (B36324) diterpenoids, as a class, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, cytotoxic, and anti-allergic activities.[2][4] The primary reported activity for this compound is its significant anti-allergic effect.[2][6]
Anti-allergic Activity: this compound has been shown to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for studying mast cell degranulation in type I allergic reactions.[2][6] This suggests its potential in the development of treatments for allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.
Anti-inflammatory Activity: While specific data for this triol is limited, many ent-kaurene diterpenes have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[4][7][8][9] This pathway is a key regulator of the inflammatory response, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][8]
Cytotoxic Activity: Several ent-kaurene diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] This suggests that this compound could be evaluated as a potential anticancer agent.
Data Presentation
The following table summarizes the reported anti-allergic activity of this compound and related compounds isolated from Suregada multiflora.
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of β-hexosaminidase release | RBL-2H3 | 31.1 | [2][6] |
| ent-3-oxo-16-kaurene-15b,18-diol | Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 | [2][6] |
| ent-16-kaurene-3b,15b-diol | Inhibition of β-hexosaminidase release | RBL-2H3 | 42.2 | [2][6] |
| Abbeokutone | Inhibition of β-hexosaminidase release | RBL-2H3 | 33.6 | [2][6] |
| Helioscopinolide A | Inhibition of β-hexosaminidase release | RBL-2H3 | 38.9 | [2][6] |
| Helioscopinolide C | Inhibition of β-hexosaminidase release | RBL-2H3 | 35.8 | [2][6] |
| Helioscopinolide I | Inhibition of β-hexosaminidase release | RBL-2H3 | 34.7 | [2][6] |
| Ketotifen (B1218977) Fumarate (Positive Control) | Inhibition of β-hexosaminidase release | RBL-2H3 | 10.0 | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Anti-allergic Activity Assay (β-Hexosaminidase Release Assay)
This protocol is adapted from the methodology described by Cheenpracha et al. (2006).[2][6]
1. Cell Culture:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
2. Sensitization of RBL-2H3 Cells:
-
Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well.
-
Sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE antibody (0.5 µg/mL) for 24 hours.
3. Treatment with Test Compound:
-
After sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, pH 7.2).
-
Add 180 µL of Siraganian buffer containing various concentrations of this compound (or other test compounds) to each well.
-
Incubate for 20 minutes at 37°C.
4. Antigen Stimulation:
-
Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) antigen (10 µg/mL) to each well.
-
Incubate for a further 20 minutes at 37°C.
-
For the negative control, add buffer instead of the antigen. For the positive control, use a known anti-allergic agent like ketotifen fumarate.
5. Measurement of β-Hexosaminidase Release:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 1500 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 1 hour.
6. Data Analysis:
-
Stop the enzymatic reaction by adding 200 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated using the following formula:
where T is the absorbance of the treated sample, C is the absorbance of the antigen control, and B is the absorbance of the blank.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the β-hexosaminidase release.
Protocol 2: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol and may require optimization for specific cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
5. Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This is a general protocol that may need optimization.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
3. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
4. Measurement of Nitric Oxide:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.
5. Data Analysis:
-
Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated control.
-
Determine the IC50 value.
Visualizations
Caption: Drug discovery workflow for developing this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by ent-kaurene diterpenes.
Caption: Logical relationship of this compound's potential as a lead compound.
References
- 1. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora [agris.fao.org]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-16-kaurene-3β,15β,18-triol | 921211-29-2 | WLB21129 [biosynth.com]
- 6. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [agris.fao.org]
Troubleshooting & Optimization
improving solubility of ent-16-Kaurene-3b,15b,18-triol for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing ent-16-Kaurene-3β,15β,18-triol in in vitro assays. It includes troubleshooting advice for solubility issues, detailed experimental protocols, and visualizations of key workflows and potential signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered when working with ent-16-Kaurene-3β,15β,18-triol, focusing on improving its solubility for reliable and reproducible in vitro results.
Q1: What are the general solubility characteristics of ent-16-Kaurene-3β,15β,18-triol?
A1: ent-16-Kaurene-3β,15β,18-triol is a diterpenoid with limited aqueous solubility. It is generally soluble in organic solvents. Published data and supplier information indicate solubility in the following solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For in vitro assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.
Q2: I am observing precipitation when I dilute my DMSO stock solution of ent-16-Kaurene-3β,15β,18-triol into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use a pre-dilution step: Instead of directly diluting the concentrated DMSO stock into the full volume of the medium, first perform a serial dilution in DMSO to get closer to the final desired concentration. Then, add the final, small volume of the diluted DMSO stock to the aqueous medium with vigorous vortexing or stirring.
-
Incorporate a solubilizing agent: For particularly challenging situations, consider the use of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low, non-toxic concentrations (e.g., 0.01-0.05%) in your assay buffer. However, their compatibility with your specific cell line and assay must be validated.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Co-dissolving ent-16-Kaurene-3β,15β,18-triol with HP-β-CD in a small amount of organic solvent before evaporating the solvent and reconstituting in an aqueous buffer can be an effective strategy.
Q3: What is the maximum recommended stock solution concentration in DMSO?
Q4: Can I use other solvents for my in vitro experiments?
A4: While solvents like ethanol (B145695) or methanol (B129727) can dissolve many organic compounds, they are generally more toxic to cells than DMSO. If your experimental design prohibits the use of DMSO, ethanol could be an alternative, but it is critical to determine the maximum tolerable concentration for your specific cell line, which is often much lower than for DMSO.
Physicochemical Data
The following table summarizes the key physicochemical properties of ent-16-Kaurene-3β,15β,18-triol.
| Property | Value | Reference |
| CAS Number | 921211-29-2 | [1][2] |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [1] |
| Melting Point | 205-206°C | [1] |
| Boiling Point | 473.4 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Qualitative Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of ent-16-Kaurene-3β,15β,18-triol, which can then be used for serial dilutions in in vitro assays.
Materials:
-
ent-16-Kaurene-3β,15β,18-triol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.47 g/mol * (1000 mg / 1 g) = 3.2047 mg
-
Weigh the compound: Carefully weigh out approximately 3.2 mg of ent-16-Kaurene-3β,15β,18-triol and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells in a 96-well plate format.
Materials:
-
10 mM ent-16-Kaurene-3β,15β,18-triol stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Serially diluting multichannel pipette
Procedure:
-
Determine the final desired concentrations: For this example, we will prepare working solutions to achieve final concentrations of 1, 10, and 100 µM in the wells.
-
Prepare intermediate dilutions:
-
For 100 µM final concentration: Prepare a 100X working stock (10 mM) by taking the original stock.
-
For 10 µM final concentration: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
For 1 µM final concentration: Prepare a 100 µM intermediate solution by diluting the 1 mM intermediate solution 1:10 in DMSO (e.g., 10 µL of 1 mM solution + 90 µL of DMSO).
-
-
Prepare the final working solutions in culture medium:
-
For a final volume of 100 µL per well, you will add 1 µL of the respective intermediate DMSO solution to 99 µL of cell culture medium. This will result in a final DMSO concentration of 1%. It is often better to prepare a master mix for each concentration. For example, to treat 8 wells with 100 µM, prepare a master mix of 8 µL of the 10 mM stock in 792 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 1%) to the cell culture medium without the compound.
-
Treat the cells: Add the final working solutions (or the master mix) to your cells and incubate for the desired period.
Visualizations
Caption: Workflow for preparing ent-16-Kaurene-3β,15β,18-triol solutions.
References
stability of ent-16-Kaurene-3b,15b,18-triol in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ent-16-Kaurene-3β,15β,18-triol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is ent-16-Kaurene-3β,15β,18-triol and what are its potential applications?
ent-16-Kaurene-3β,15β,18-triol is a naturally occurring diterpenoid compound belonging to the kaurene family. It is found in various plant species and is of interest to researchers for its potential biological activities, which may include anti-inflammatory, anti-tumor, and neuroprotective properties. Its structural complexity and bioactivity make it a candidate for further investigation in pharmaceutical and plant biology research.
Q2: Are there any known stability issues with ent-kaurane diterpenoids in general?
Yes, as a class of compounds, ent-kaurane diterpenoids can be susceptible to degradation under certain conditions. Published research on related compounds suggests potential instability in the presence of atmospheric oxygen, light, heat, and mineral acids. The stability of some diterpenoids has also been shown to be dependent on pH and temperature. For example, the degradation of kaurane (B74193) diterpenoids has been observed during the high temperatures of coffee bean roasting. Therefore, it is crucial to handle and store ent-16-Kaurene-3β,15β,18-triol under controlled conditions to ensure its integrity.
Q3: What are the recommended general storage conditions for ent-16-Kaurene-3β,15β,18-triol?
While specific long-term stability data for ent-16-Kaurene-3β,15β,18-triol is not extensively documented in publicly available literature, general best practices for storing natural products of this class should be followed. It is advisable to store the compound as a solid in a tightly sealed container, protected from light, and at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For solutions, it is recommended to use freshly prepared solutions or to store stock solutions at -80°C for short periods. The choice of solvent can also impact stability, and it is best to use aprotic, anhydrous solvents if the compound is susceptible to hydrolysis or oxidation.
Q4: How can I assess the stability of ent-16-Kaurene-3β,15β,18-triol in my specific experimental conditions?
To determine the stability of ent-16-Kaurene-3β,15β,18-triol in your experimental setup, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions, such as heat, light, different pH levels, and oxidizing agents, to identify potential degradation pathways and the rate of degradation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, MS) are essential for separating the parent compound from any degradation products and quantifying its concentration over time.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of ent-16-Kaurene-3β,15β,18-triol.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. For solutions, prepare them fresh before each experiment. If stock solutions are used, validate their stability over the intended period of use. 3. Consider performing a quick purity check of your sample using HPLC or another suitable analytical method. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. This is a strong indicator of compound instability under your analytical or storage conditions. 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. 3. Analyze a freshly prepared sample to confirm if the extra peaks are present initially or form over time. |
| Variability in results between different batches of the compound. | Inherent variability in natural products or inconsistent purity between batches. | 1. Always source compounds from reputable suppliers who provide a certificate of analysis with purity data. 2. Perform an initial purity assessment of each new batch before use. 3. If possible, use a well-characterized reference standard for comparison. |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or degradation leading to less soluble products. | 1. Verify the solubility of ent-16-Kaurene-3β,15β,18-triol in your chosen solvent. You may need to try a different solvent or a co-solvent system. 2. Gentle warming or sonication may help in dissolving the compound, but be mindful of potential thermal degradation. 3. If precipitation occurs over time, it could be a sign of degradation. Analyze the precipitate and the supernatant separately to investigate this possibility. |
Data Presentation
Table 1: Stability of ent-16-Kaurene-3β,15β,18-triol in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| Methanol | 4 | ||||
| Methanol | 25 (Room Temp) | ||||
| DMSO | 4 | ||||
| DMSO | 25 (Room Temp) | ||||
| Acetonitrile (B52724) | 4 | ||||
| Acetonitrile | 25 (Room Temp) |
Table 2: Forced Degradation Study of ent-16-Kaurene-3β,15β,18-triol
| Stress Condition | Duration | Initial Purity (%) | Purity after Stress (%) | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C | 8 hours | ||||
| 0.1 M NaOH, 60°C | 8 hours | ||||
| 3% H₂O₂, RT | 24 hours | ||||
| Heat (80°C, solid) | 48 hours | ||||
| Photostability (ICH Q1B) | - |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
Objective: To evaluate the short-term stability of ent-16-Kaurene-3β,15β,18-triol in different solvents at various temperatures.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of ent-16-Kaurene-3β,15β,18-triol and dissolve it in a suitable solvent (e.g., methanol, DMSO, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution with the chosen solvents to a final working concentration (e.g., 10 µg/mL).
-
Storage Conditions: Aliquot the working solutions into separate vials for each time point and store them under different temperature conditions (e.g., 4°C and 25°C). Protect all samples from light.
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours).
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point for diterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the compound) or Mass Spectrometry for higher specificity.
-
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of ent-16-Kaurene-3β,15β,18-triol (e.g., 100 µg/mL) in a suitable solvent system for each stress condition.
-
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC-UV/MS method.
-
Data Evaluation:
-
Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting degradation products.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified degradants.
-
Visualizations
overcoming challenges in the isolation of ent-16-Kaurene-3b,15b,18-triol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the isolation of ent-16-Kaurene-3b,15b,18-triol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). | 1. While dichloromethane (B109758) is a documented solvent, consider sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to optimize the extraction of the target compound.[1] 2. Increase extraction time and/or use methods like Soxhlet extraction or ultrasound-assisted extraction for higher efficiency.[2] 3. Grind the dried plant material to a fine powder to maximize the surface area for solvent penetration. |
| Co-elution of Impurities during Column Chromatography | 1. Inappropriate stationary phase. 2. Poor solvent system selection, leading to inadequate separation. 3. Overloading of the column. | 1. Silica (B1680970) gel is a common choice. Consider using reversed-phase (C18) silica gel if impurities are less polar than the target compound. 2. For silica gel, a gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is recommended. Use Thin Layer Chromatography (TLC) to optimize the solvent system beforehand. 3. Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of extract to stationary phase by weight. |
| Broad or Tailing Peaks in HPLC Analysis | 1. Column degradation or contamination. 2. Incompatible mobile phase pH with the compound. 3. Presence of secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use a guard column to protect the analytical column. 2. Although ent-kaurene (B36324) diterpenoids are generally neutral, ensure the mobile phase is buffered if any ionizable impurities are present. 3. Add a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions. |
| Degradation of the Isolated Compound | 1. Exposure to harsh pH conditions. 2. Oxidation due to prolonged exposure to air and light. 3. Thermal instability. | 1. Maintain neutral pH during extraction and purification steps. 2. Work in an inert atmosphere (e.g., nitrogen or argon) when possible and store the compound in amber vials protected from light. 3. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures and high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for obtaining this compound?
A1: Based on available literature, a dichloromethane extract of the bark of Suregada multiflora has been shown to contain this compound.[1] However, for comprehensive extraction, a sequential extraction strategy starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a medium-polarity solvent like dichloromethane or ethyl acetate, and finally a polar solvent like methanol, is advisable to ensure efficient extraction of a range of diterpenoids.
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation during column chromatography. For visualization, you can use a vanillin-sulfuric acid stain, which is effective for detecting terpenoids. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is recommended.
Q3: What are the typical chromatographic conditions for the purification of ent-kaurane diterpenoids?
A3: For column chromatography, silica gel is a standard stationary phase. A gradient elution system of hexane and ethyl acetate is commonly used. For HPLC, a C18 reversed-phase column is often employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.
Q4: I am observing multiple closely related spots on my TLC plate. How can I improve their separation?
A4: To improve the separation of closely related compounds, you can try the following:
-
Optimize the solvent system: Experiment with different solvent mixtures and ratios. Adding a small amount of a third solvent with different polarity or selectivity (e.g., acetone (B3395972) or dichloromethane) can sometimes significantly improve resolution.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (B75360) or a bonded phase like diol or cyano.
-
Employ preparative HPLC: For final purification of difficult-to-separate compounds, preparative HPLC offers much higher resolution than traditional column chromatography.
Q5: How should I store the purified this compound?
A5: The purified compound should be stored as a solid in a tightly sealed amber vial at -20°C to prevent degradation from light and temperature fluctuations. If it needs to be stored in solution, use a non-reactive solvent like DMSO and store at low temperatures.
Experimental Protocols
Extraction of this compound from Suregada multiflora Bark
-
Preparation of Plant Material: Air-dry the bark of Suregada multiflora at room temperature until a constant weight is achieved. Grind the dried bark into a fine powder.
-
Extraction:
-
Macerate the powdered bark (1 kg) with dichloromethane (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
Isolation by Column Chromatography
-
Preparation of the Column: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (230-400 mesh) in hexane.
-
Sample Loading: Dissolve the crude dichloromethane extract (e.g., 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL).
-
TLC Analysis: Monitor the collected fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3). Visualize the spots using a vanillin-sulfuric acid stain and heating.
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to this compound.
Purification by Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.
Data Presentation
Table 1: Summary of a Typical Isolation Workflow
| Step | Input Material | Solvent/Mobile Phase | Typical Yield | Purity (by HPLC) |
| Extraction | 1 kg dried bark | Dichloromethane | 20-30 g crude extract | < 5% |
| Silica Gel Column Chromatography | 10 g crude extract | Hexane:Ethyl Acetate (gradient) | 200-300 mg semi-pure fraction | 60-70% |
| Preparative HPLC | 100 mg semi-pure fraction | Acetonitrile:Water (gradient) | 50-60 mg pure compound | > 98% |
Visualizations
References
Technical Support Center: Optimizing Dosage of ent-16-Kaurene-3b,15b,18-triol for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of ent-16-Kaurene-3b,15b,18-triol in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diterpenoid compound isolated from plants such as Suregada multiflora.[1] It belongs to the ent-kaurene (B36324) family, known for a variety of bioactivities.[2] This compound has demonstrated significant anti-allergic activity by inhibiting the release of β-hexosaminidase in rat basophilic leukemia (RBL-2H3) cells.[1][3][4][5] Additionally, ent-kaurenes, in general, have been investigated for their potential anti-microbial, anti-cancer, and anti-inflammatory properties, which are attributed to their ability to interfere with key cell signaling pathways.[2]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: Based on published data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM. For its anti-allergic effects in RBL-2H3 cells, the reported IC50 values for this compound and its close analogs are in the range of 22.5 to 42.2 µM.[1] Therefore, including concentrations within and around this range is advisable.
Q3: How should I dissolve and dilute this compound for my experiments?
A3: As a diterpenoid, this compound is likely hydrophobic. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10-20 mM in 100% DMSO is a common starting point. This stock solution should then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential signaling pathways affected by this compound?
A4: While the specific signaling pathways modulated by this compound are not yet fully elucidated, its inhibitory effect on degranulation in mast cells suggests a potential interference with pathways that regulate this process. This could involve the modulation of intracellular calcium levels, or interference with the signaling cascade downstream of the IgE receptor (FcεRI) activation. Ent-kaurane diterpenoids have been linked to the inhibition of cytokine production and the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to the cells (ideally <0.1%).- Prepare intermediate dilutions of the DMSO stock in pre-warmed (37°C) culture medium before adding to the cells.- Add the compound solution dropwise to the culture medium while gently swirling. |
| High background or inconsistent results in the bioassay. | - Incomplete dissolution of the compound.- Degradation of the compound. | - Visually inspect the stock solution for any precipitate before use. If necessary, gently warm and vortex to ensure complete dissolution.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Observed cytotoxicity at expected effective concentrations. | - The compound may have a narrow therapeutic window for the chosen cell line.- The cell line may be particularly sensitive to the compound or the solvent. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for toxicity in your specific cell line.- Lower the final concentration of the compound and/or DMSO in your experiments.- Reduce the incubation time of the compound with the cells. |
| No observable effect of the compound. | - The concentration used is too low.- The compound is not active in the chosen cell line or assay.- The compound has degraded. | - Increase the concentration range in your dose-response experiment.- Verify the activity of the compound in a positive control cell line or assay if available.- Use a fresh aliquot of the compound stock solution. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and related compounds on the release of β-hexosaminidase from RBL-2H3 cells.
| Compound | IC50 (µM) |
| This compound | 35.4 |
| ent-3-oxo-16-kaurene-15b,18-diol | 42.2 |
| ent-16-kaurene-3b,15b-diol | 22.5 |
| abbeokutone | 29.8 |
| helioscopinolide A | 38.6 |
| helioscopinolide C | 30.2 |
| helioscopinolide I | 28.9 |
Data extracted from Cheenpracha S, et al. Phytochemistry. 2006 Dec;67(24):2630-4.[1]
Experimental Protocols
Protocol: β-Hexosaminidase Release Assay for Anti-Allergic Activity
This protocol is adapted from the methodology used to assess the anti-allergic activity of this compound.
1. Cell Culture:
-
Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified incubator with 5% CO2.
2. Sensitization of Cells:
-
Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Sensitize the cells by incubating them with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE for 24 hours.
3. Compound Treatment:
-
After sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).
-
Add 180 µL of Siraganian buffer to each well.
-
Add 20 µL of various concentrations of this compound (dissolved in DMSO and diluted in Siraganian buffer) to the wells.
-
Incubate for 20 minutes at 37°C.
4. Antigen Stimulation:
-
Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) antigen (10 µg/mL) to each well.
-
For the control (total release), add 20 µL of 0.5% Triton X-100.
-
For the blank (no antigen), add 20 µL of buffer.
-
Incubate the plate for 20 minutes at 37°C.
5. Measurement of β-Hexosaminidase Activity:
-
Stop the reaction by placing the plate on ice.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0.
-
Measure the absorbance at 405 nm using a microplate reader.
6. Calculation of Inhibition:
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance_sample - Absorbance_blank) / (Absorbance_total - Absorbance_blank) * 100.
-
The percentage of inhibition is calculated as: (1 - (Release_with_compound / Release_without_compound)) * 100.
Visualizations
Caption: Workflow for evaluating the anti-allergic effect of this compound.
Caption: Putative inhibitory effect on mast cell degranulation signaling.
References
- 1. ent-16-Kaurene-3beta,15beta,18-triol | CAS:921211-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Ent-16-kaurene-3β,15β,18-triol | 921211-29-2 | WLB21129 [biosynth.com]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-16-Kaurene-3β,15β,18-triol | 921211-29-2 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis of ent-16-Kaurene-3β,15β,18-triol: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the synthesis of the complex diterpenoid ent-16-Kaurene-3β,15β,18-triol, this technical support center provides a comprehensive guide to troubleshooting common experimental challenges. The synthesis of this polyhydroxylated ent-kaurane presents a multi-step challenge, demanding precise control over reaction conditions to achieve the desired stereochemistry and avoid the formation of unwanted byproducts. This guide, presented in a question-and-answer format, directly addresses potential issues, offering detailed experimental protocols and data-driven insights to streamline your synthetic workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a common starting material for the synthesis of ent-16-Kaurene-3β,15β,18-triol, and how is it prepared?
A common and readily available starting material for the semi-synthesis of various ent-kaurane diterpenoids is ent-kaurenoic acid. This can be isolated from natural sources or obtained commercially. The synthesis of the target triol involves a series of transformations targeting the C-3, C-15, and C-18 positions of the ent-kaurane skeleton.
Q2: I am struggling with the introduction of the 15β-hydroxyl group. My attempts at allylic hydroxylation with selenium dioxide predominantly yield the 15α-epimer. How can I achieve the desired 15β-stereochemistry?
This is a critical and frequently encountered challenge. While selenium dioxide is a common reagent for allylic oxidation, it often favors the thermodynamically more stable α-isomer in the ent-kaurane system. To obtain the desired 15β-hydroxyl group, a multi-step approach is generally more effective:
-
Epoxidation of the Exocyclic Double Bond: The first step involves the stereoselective epoxidation of the C16-C17 double bond of a suitable ent-kaurene (B36324) precursor. Using a reagent like meta-chloroperoxybenzoic acid (m-CPBA) typically results in the formation of the β-epoxide due to steric hindrance from the axial C-14 methyl group, which blocks the α-face.
-
Reductive Opening of the Epoxide: Subsequent regioselective reductive opening of the β-epoxide with a hydride reagent, such as lithium aluminium hydride (LiAlH₄), will yield the desired 15β-hydroxyl group. The hydride will attack the less hindered C-17 position, leading to the formation of the C-15 alcohol.
Troubleshooting this step:
-
Low Diastereoselectivity in Epoxidation: If a mixture of α and β epoxides is obtained, ensure the reaction is run at a low temperature (e.g., 0 °C to -20 °C) to enhance selectivity. The choice of solvent can also influence the outcome; chlorinated solvents like dichloromethane (B109758) are commonly used.
-
Poor Regioselectivity in Epoxide Opening: If the hydride attacks the C-16 position, consider using a bulkier reducing agent to enhance selectivity for the less hindered C-17 position.
Q3: What are the recommended methods for introducing the 3β-hydroxyl group on the ent-kaurane skeleton?
Introducing a hydroxyl group at the C-3 position with β-stereoselectivity can be challenging due to the steric environment of the A-ring. Two primary approaches can be considered:
-
Microbial Hydroxylation: Biotransformation using specific fungal strains, such as Aspergillus niger, has been reported to hydroxylate the ent-kaurane skeleton at various positions, including C-3.[1] While this method can offer high stereoselectivity, it requires specialized fermentation equipment and optimization of culture conditions.
-
Chemical Synthesis via Ketone Reduction: A more conventional chemical approach involves the oxidation of the C-3 methylene (B1212753) group to a ketone, followed by stereoselective reduction.
-
Oxidation to the 3-keto derivative: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used to oxidize the C-3 position to a ketone.
-
Stereoselective Reduction: The resulting 3-ketone can then be reduced to the 3β-alcohol. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), generally favors the approach of the hydride from the less hindered α-face, yielding the desired β-alcohol.
-
Troubleshooting this step:
-
Over-oxidation: During the oxidation step, ensure that the reaction is carefully monitored (e.g., by TLC) to prevent unwanted side reactions. Using a stoichiometric amount of the oxidant is crucial.
-
Poor Stereoselectivity in Reduction: If a mixture of 3α and 3β alcohols is obtained, consider lowering the reaction temperature and using a bulkier reducing agent. The choice of solvent can also play a role; THF is a common solvent for these reductions.
Q4: How can the C-18 hydroxyl group be introduced starting from ent-kaurenoic acid?
The target molecule possesses a primary alcohol at the C-18 position. Starting from ent-kaurenoic acid, which has a carboxylic acid at the C-19 position (which corresponds to the C-4 position bearing the C-18 and C-19 methyl groups), this transformation can be achieved through a straightforward reduction.
-
Esterification (Optional but Recommended): To improve solubility and handling, the carboxylic acid of ent-kaurenoic acid is often converted to its methyl ester using a reagent like diazomethane (B1218177) or by refluxing in methanol (B129727) with a catalytic amount of acid.
-
Reduction to the Primary Alcohol: The carboxylic acid or its ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous etheral solvent such as THF or diethyl ether.
Troubleshooting this step:
-
Incomplete Reduction: Ensure that a sufficient excess of the reducing agent is used and that the reaction is carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
-
Difficult Work-up: The work-up of LiAlH₄ reactions can be challenging. A common procedure involves the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser work-up) to precipitate the aluminum salts, which can then be removed by filtration.
Proposed Synthetic Workflow
A plausible synthetic sequence starting from ent-kaurenoic acid is outlined below. This workflow considers the introduction of the three hydroxyl groups and highlights the need for a protecting group strategy to avoid unwanted side reactions.
Caption: Proposed synthetic workflow for ent-16-Kaurene-3β,15β,18-triol.
Key Experimental Protocols
Protocol 1: Allylic Hydroxylation of ent-Kaurenic Acid with Selenium Dioxide (for 15α-hydroxy derivative)
-
Reaction: A solution of ent-kaurenic acid (1.0 g, 3.3 mmol) in dioxane (50 mL) is treated with selenium dioxide (5.2 mg, 4.8 mmol) and 30% hydrogen peroxide (4.0 mL).
-
Conditions: The mixture is stirred at room temperature for 1 hour.
-
Work-up: Water is added, and the mixture is extracted with diethyl ether. The organic layer is dried over sodium sulfate (B86663) and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield ent-15α-hydroxy-kaur-16-en-19-oic acid.
Note: While this protocol yields the 15α-epimer, it serves as a reference for allylic oxidation conditions. For the 15β-epimer, the epoxidation-reduction sequence is recommended.
Summary of Potential Side Reactions and Troubleshooting
| Step | Potential Issue | Troubleshooting Strategy |
| C-19 COOH Reduction | Incomplete reaction | Use excess LiAlH₄; ensure anhydrous conditions. |
| Difficult work-up | Employ Fieser work-up for efficient removal of aluminum salts. | |
| C-18 OH Protection | Incomplete protection | Use a slight excess of silylating agent and base; monitor by TLC. |
| C-3 Oxidation | Over-oxidation | Use stoichiometric oxidant; monitor reaction closely. |
| C-3 Ketone Reduction | Low stereoselectivity | Use a bulky reducing agent (e.g., L-Selectride®); perform at low temperature. |
| C16-C17 Epoxidation | Formation of α-epoxide | Run reaction at low temperature; ensure slow addition of oxidant. |
| Epoxide Opening | Poor regioselectivity | Use a sterically hindered hydride to favor attack at C-17. |
| C-18 OH Deprotection | Incomplete deprotection | Use a slight excess of TBAF; allow for sufficient reaction time. |
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis of ent-16-Kaurene-3β,15β,18-triol.
This technical guide provides a framework for addressing common challenges in the synthesis of ent-16-Kaurene-3β,15β,18-triol. By understanding the potential pitfalls at each stage and employing the suggested troubleshooting strategies, researchers can enhance the efficiency and success of their synthetic endeavors.
References
Technical Support Center: Mitigating Cytotoxicity of ent-16-Kaurene-3β,15β,18-triol in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing the cytotoxicity of ent-16-Kaurene-3β,15β,18-triol in non-cancerous cells during pre-clinical research. The information is based on current understanding of diterpenoid toxicology and general strategies for enhancing compound selectivity.
Frequently Asked Questions (FAQs)
Q1: What is ent-16-Kaurene-3β,15β,18-triol and what are its potential therapeutic applications?
ent-16-Kaurene-3β,15β,18-triol is a naturally occurring diterpenoid compound.[1] Diterpenoids of the ent-kaurene (B36324) class have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] These compounds are of interest for their potential to modulate key cellular signaling pathways.[1]
Q2: Why is it crucial to assess the cytotoxicity of ent-16-Kaurene-3β,15β,18-triol in non-cancerous cells?
While the therapeutic goal is often to eliminate cancerous cells, it is imperative to ensure the safety of healthy, non-cancerous tissues. Off-target cytotoxicity can lead to significant side effects and limit the therapeutic window of a compound. Therefore, understanding and minimizing cytotoxicity in non-cancerous cells is a critical step in the drug development process. Some ent-kaurane diterpenoids have been reported to exhibit moderate-to-low toxicity in normal cell lines, suggesting a potential for selective action.[2]
Q3: What are the potential mechanisms of cytotoxicity of ent-kaurene diterpenoids in non-cancerous cells?
The precise mechanisms of cytotoxicity for ent-16-Kaurene-3β,15β,18-triol in non-cancerous cells are not well-documented. However, studies on related ent-kaurene diterpenoids suggest that cytotoxicity may be mediated through:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) and depletion of intracellular antioxidants like glutathione (B108866) (GSH) can disrupt redox homeostasis and lead to cellular damage.[3]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can trigger apoptosis.[4][5]
-
Activation of Apoptotic Pathways: Induction of programmed cell death through caspase-dependent pathways has been observed for some ent-kaurene diterpenoids.[6][7]
Q4: How can the chemical structure of an ent-kaurene diterpenoid influence its cytotoxicity?
Structure-activity relationship (SAR) studies on other ent-kaurene diterpenoids provide some clues:
-
The presence of an exo-methylene cyclopentanone (B42830) moiety appears to be important for the cytotoxic activity of some diterpenoids.[2][8]
-
The addition of functional groups at the C-15 position has been shown to reduce the cytotoxic potential and selectivity of certain ent-kaurenoic acid derivatives.[9]
-
A bulkier group at the C-1 position may decrease cytotoxicity.[10]
These findings suggest that chemical modification of ent-16-Kaurene-3β,15β,18-triol could be a viable strategy to modulate its cytotoxic profile.
Troubleshooting Guides
This section provides a structured approach to troubleshooting and minimizing the cytotoxicity of ent-16-Kaurene-3β,15β,18-triol in your experiments.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Cell Lines
If you are observing significant cytotoxicity in your non-cancerous control cell lines, consider the following troubleshooting steps:
Potential Cause & Suggested Action
-
Concentration-Dependent Toxicity:
-
Action: Perform a dose-response study to determine the IC50 value of ent-16-Kaurene-3β,15β,18-triol in your specific non-cancerous cell line. This will help in identifying a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.
-
-
Oxidative Stress-Mediated Cell Death:
-
Action: Co-administer the compound with an antioxidant, such as N-acetylcysteine (NAC), to assess if the cytotoxicity is mediated by ROS. A reduction in cell death in the presence of an antioxidant would support this hypothesis.
-
-
Induction of Apoptosis:
-
Action: Investigate markers of apoptosis, such as caspase activation (e.g., caspase-3, -8, -9) and changes in mitochondrial membrane potential, to confirm the mechanism of cell death.
-
Issue 2: Lack of Selectivity Between Cancerous and Non-Cancerous Cells
If the compound shows similar toxicity in both cancerous and non-cancerous cells, the following strategies may help improve its selectivity:
Potential Cause & Suggested Action
-
Suboptimal Compound Structure:
-
Action: Based on SAR insights, consider synthesizing and testing analogs of ent-16-Kaurene-3β,15β,18-triol with modifications at key positions (e.g., C-1, C-15) to potentially reduce off-target effects.
-
-
Non-Targeted Delivery:
-
Action: Explore formulation strategies to enhance targeted delivery to cancer cells. This could involve encapsulation in liposomes or nanoparticles, which can exploit the enhanced permeability and retention (EPR) effect in tumors.
-
-
Cellular Defense Mechanisms:
-
Action: Investigate the expression and activity of the Nrf2 pathway in your cell lines. The Nrf2 pathway is a key regulator of cellular antioxidant responses.[8] It's possible that cancer cells have a compromised Nrf2 response, making them more susceptible to oxidative stress induced by the compound. Conversely, strategies to upregulate the Nrf2 pathway in non-cancerous cells could offer a protective effect.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data on the cytotoxicity of ent-16-Kaurene-3β,15β,18-triol in a wide range of non-cancerous cell lines. The following table presents data for a related ent-kaurene diterpenoid to provide a general reference. Researchers are strongly encouraged to determine the IC50 values in their specific experimental systems.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| ent-15-oxo-kaur-16-en-19-oic acid | Fibroblasts | Primary Cell Culture | 14.8 |
Data extracted from a study on a related compound and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon treatment with ent-16-Kaurene-3β,15β,18-triol.
Materials:
-
Non-cancerous and cancerous cell lines
-
Complete cell culture medium
-
ent-16-Kaurene-3β,15β,18-triol (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ent-16-Kaurene-3β,15β,18-triol in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Evaluation of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cells treated with ent-16-Kaurene-3β,15β,18-triol
-
JC-1 staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of ent-16-Kaurene-3β,15β,18-triol for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
JC-1 Staining: Resuspend the cells in 500 µL of JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
Visualizations
Caption: Troubleshooting workflow for minimizing cytotoxicity.
Caption: Potential mechanisms of cytotoxicity and mitigation strategies.
References
- 1. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ent-kaurane diterpenoid analog, DN3, selectively kills human gastric cancer cells via acting directly on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Techniques for ent-16-Kaurene-3b,15b,18-triol Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical techniques for the detection and quantification of ent-16-Kaurene-3b,15b,18-triol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The main challenges include its relatively high polarity due to the three hydroxyl groups, which can lead to peak tailing in reversed-phase chromatography. Its structural similarity to other kaurene diterpenoids present in natural extracts can also cause co-elution, complicating accurate quantification. Additionally, as a non-chromophoric compound, it lacks strong UV absorbance, making detection by HPLC-UV challenging at low concentrations and often necessitating the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with an electrospray ionization (ESI) source, is the preferred method for sensitive and selective quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires derivatization of the polar hydroxyl groups to improve volatility and chromatographic performance. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q3: How should I prepare samples of Suregada multiflora for the extraction of this compound?
A3: A common method involves the extraction of the dried and powdered plant material (e.g., bark) with a moderately polar solvent like dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727).[1][2][3] Subsequent fractionation using column chromatography over silica (B1680970) gel with a gradient of solvents (e.g., hexane-ethyl acetate) is typically employed to isolate the compound.
Q4: What are the expected mass spectral characteristics of this compound?
A4: In positive ion mode ESI-MS, the compound is expected to form a protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Due to the presence of hydroxyl groups, it is also prone to dehydration, leading to the observation of ions corresponding to the loss of one or more water molecules ([M+H-H₂O]⁺, [M+H-2H₂O]⁺, etc.). In negative ion mode, a deprotonated molecule [M-H]⁻ may be observed. The fragmentation pattern in MS/MS will likely involve the sequential loss of water molecules and cleavage of the diterpenoid ring system.
Q5: Are there any known co-eluting interferences for this compound?
A5: Yes, other structurally similar ent-kaurene (B36324) diterpenoids isolated from Suregada multiflora, such as ent-16-kaurene-3β,15β-diol and other hydroxylated or oxidized derivatives, are potential co-eluting interferences.[1][3][4] Isomers of the target compound could also be present and co-elute under certain chromatographic conditions.
Troubleshooting Guides
HPLC & LC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the hydroxyl groups of the analyte and active sites on the column (e.g., residual silanols). | - Use a high-purity, end-capped C18 column.- Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups.- Optimize the mobile phase composition; for instance, methanol may provide different selectivity and peak shape compared to acetonitrile.- Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group column. |
| Poor Resolution/Co-elution | Insufficient separation from structurally similar compounds. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.- Adjust the column temperature. Higher temperatures can improve efficiency but may decrease retention.- Change the stationary phase to one with a different selectivity.- If using MS detection, utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better specificity. |
| Low Signal Intensity (MS) | Poor ionization efficiency or ion suppression from the matrix. | - Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is suitable for efficient ionization (acidic for positive mode, basic for negative mode).- Improve sample clean-up to remove matrix components that can cause ion suppression.- Check for and clean any contamination in the ion source.[5] |
| Baseline Noise/Ghost Peaks | Contamination in the LC system, mobile phase, or sample. | - Flush the system with a strong solvent.- Use high-purity solvents and freshly prepared mobile phases.- Incorporate a blank injection between samples to check for carryover.- Ensure proper sample preparation to remove interfering substances.[5] |
| Retention Time Shifts | Changes in mobile phase composition, flow rate, or column temperature; column degradation. | - Ensure consistent mobile phase preparation and adequate degassing.- Check the pump for leaks and verify the flow rate.- Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run.- If the column is old, consider replacing it. |
GC-MS Troubleshooting (after derivatization)
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Suboptimal reaction conditions or reagent degradation. | - Ensure the derivatizing reagent (e.g., BSTFA) is fresh and not exposed to moisture.- Optimize the reaction time and temperature.- Ensure the sample is completely dry before adding the derivatization reagent. |
| Peak Broadening or Tailing | Active sites in the GC system (liner, column). | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the column inlet to remove any active sites that may have developed. |
| Low Response | Analyte degradation in the injector or poor transfer to the column. | - Optimize the injector temperature to ensure volatilization without degradation.- Use a pulsed splitless or on-column injection technique if sensitivity is an issue. |
Data Presentation
Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis
Note: These are proposed starting parameters based on the analysis of similar compounds and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Precursor Ion (Q1) | m/z 323.2 (M+H-H₂O)⁺, m/z 341.2 (M+H)⁺ |
| Product Ions (Q3) | To be determined empirically, likely involving further water losses. |
| Collision Energy | To be optimized (e.g., 10-30 eV) |
Table 2: ¹³C and ¹H NMR Spectral Data of this compound
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument. The following are representative values for related ent-kaurene structures and should be confirmed by 2D NMR experiments.
| Position | ¹³C (δc) | ¹H (δн) |
| 1 | ~39.5 | ~1.5-1.7 (m) |
| 2 | ~19.0 | ~1.6-1.8 (m) |
| 3 | ~79.0 | ~3.2-3.4 (dd) |
| 4 | ~39.0 | - |
| 5 | ~56.0 | ~1.0-1.2 (m) |
| 6 | ~21.0 | ~1.4-1.6 (m) |
| 7 | ~41.0 | ~1.3-1.5 (m) |
| 8 | ~44.0 | - |
| 9 | ~57.0 | ~1.0-1.2 (m) |
| 10 | ~39.8 | - |
| 11 | ~18.5 | ~1.5-1.7 (m) |
| 12 | ~33.0 | ~1.7-1.9 (m) |
| 13 | ~44.5 | ~2.0-2.2 (m) |
| 14 | ~40.0 | ~1.8-2.0 (m) |
| 15 | ~80.0 | ~4.0-4.2 (br s) |
| 16 | ~155.0 | - |
| 17 | ~105.0 | ~4.8-5.0 (d) |
| 18 | ~65.0 | ~3.5-3.7 (d), ~3.8-4.0 (d) |
| 19 | ~22.0 | ~1.0 (s) |
| 20 | ~16.0 | ~0.8 (s) |
Experimental Protocols
Protocol 1: Extraction and Isolation from Suregada multiflora Bark
-
Grinding and Extraction: Air-dry the bark of Suregada multiflora and grind it into a fine powder. Macerate the powdered bark with dichloromethane at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Purification: Combine the fractions containing the target compound and further purify by repeated column chromatography or preparative HPLC to yield pure this compound.
Protocol 2: HPLC-MS/MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the isolated compound or the purified extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS System Setup: Set up the HPLC and mass spectrometer according to the parameters suggested in Table 1.
-
Method Optimization: Inject a standard solution and optimize the MS parameters (e.g., collision energy) to obtain the best signal for the precursor and product ions.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the samples to be analyzed.
-
Data Processing: Integrate the peak areas of the target analyte in the samples and quantify using the calibration curve.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for chromatographic peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel diterpene lactones from Suregada multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
Technical Support Center: Scaling Up ent-16-Kaurene-3β,15β,18-triol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the scalable production of ent-16-Kaurene-3β,15β,18-triol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of ent-16-Kaurene-3β,15β,18-triol?
A1: The primary challenges can be categorized into three main areas:
-
Upstream Processing (Microbial Strain Engineering): Achieving high titers of the precursor, ent-kaurene (B36324), is often limited by the availability of its precursor, geranylgeranyl diphosphate (B83284) (GGPP), in microbial hosts.[1][2] This necessitates extensive metabolic engineering to channel carbon flux towards GGPP synthesis.
-
Bioconversion (Hydroxylation): The conversion of ent-kaurene to the desired triol requires three specific hydroxylation steps at the 3β, 15β, and 18 positions. Identifying, expressing, and ensuring the high activity of the correct cytochrome P450 (CYP) enzymes for these regioselective oxidations in a heterologous host is a significant hurdle. Functional expression of P450s can be challenging in recombinant hosts.[3]
-
Downstream Processing (Purification): Separating the target triol from a complex mixture of the initial precursor, partially hydroxylated intermediates, and other cellular metabolites can be complex and costly, often accounting for a significant portion of the total production cost.
Q2: Which microbial hosts are suitable for producing the ent-kaurene precursor?
A2: Both Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered for diterpene production. E. coli offers rapid growth and well-established genetic tools. Yeast, being a eukaryote, can sometimes provide a better environment for the functional expression of eukaryotic enzymes like cytochrome P450s. The choice of host depends on the specific metabolic engineering strategy and the enzymes being expressed.
Q3: What is the general strategy for the biocatalytic production of ent-16-Kaurene-3β,15β,18-triol?
A3: A common strategy involves a two-stage process:
-
Fermentation: An engineered microbial strain (e.g., E. coli or S. cerevisiae) is cultivated to produce high quantities of the precursor, ent-kaurene.
-
Whole-Cell Bioconversion: The ent-kaurene-producing cells, or a separate strain expressing the necessary cytochrome P450 enzymes, are used to catalyze the three hydroxylation steps to form the final triol product.
Troubleshooting Guides
Low Yield of ent-Kaurene Precursor
| Symptom | Possible Cause | Suggested Solution |
| Low or no detectable ent-kaurene production. | Insufficient GGPP precursor supply. | Overexpress key enzymes in the upstream isoprenoid biosynthesis pathway (e.g., DXS, IPP isomerase, and a GGPP synthase).[4] Consider engineering a heterologous mevalonate (B85504) (MEV) pathway. |
| Inefficient ent-kaurene synthase (KS) activity. | Ensure the codon usage of the KS gene is optimized for the expression host. Test different promoters and expression induction conditions to balance enzyme levels. | |
| Toxicity of monoterpene byproducts. | While less common with diterpenes, accumulation of smaller terpenes can be toxic. Ensure the metabolic pathway is efficiently channeling precursors to the desired C20 backbone. | |
| Cell growth is significantly inhibited after induction. | Metabolic burden from the heterologous pathway. | Use lower induction temperatures (e.g., 16-20°C) and optimize inducer concentration. Employ stronger, well-regulated promoters. |
Inefficient Hydroxylation of ent-Kaurene
| Symptom | Possible Cause | Suggested Solution |
| Accumulation of ent-kaurene with little to no hydroxylated products. | Poor expression or activity of cytochrome P450 enzymes. | Co-express a suitable NADPH-cytochrome P450 reductase, as P450s require an electron transfer partner for activity.[5] Optimize codon usage and expression conditions for the P450s. |
| Incorrect P450 enzymes. | Ensure the selected P450s have known activity for the 3β, 15β, and 18 positions of the ent-kaurane skeleton. This may require screening a library of P450 enzymes. | |
| Identification of mono- and di-hydroxylated intermediates, but not the final triol. | Bottleneck at one of the hydroxylation steps. | Increase the expression level of the P450 responsible for the final hydroxylation step. Consider a sequential bioconversion process with different strains for each hydroxylation. |
| Substrate or product inhibition of a P450 enzyme. | Control the feed rate of ent-kaurene in the bioconversion step. Consider in-situ product removal strategies. |
Difficulties in Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of the final product after extraction. | Inappropriate solvent for extraction. | Test a range of solvents with varying polarities. Given the hydroxyl groups, a moderately polar solvent like ethyl acetate (B1210297) or a mixture including it may be effective. |
| Co-elution of the triol with other hydroxylated intermediates during chromatography. | Similar polarity of the compounds. | Employ high-resolution purification techniques such as semi-preparative HPLC with a suitable column (e.g., C18). Optimize the gradient elution method for better separation. |
| Presence of impurities in the final product. | Complex mixture from the cell lysate. | Incorporate multiple purification steps, such as an initial silica (B1680970) gel column chromatography followed by HPLC or crystallization. |
Data Presentation
Table 1: Reported Titers for Microbial Production of ent-Kaurene
| Microbial Host | Engineering Strategy | Titer (mg/L) | Reference |
| Rhodosporidium toruloides | Optimized GGPP synthase and kaurene synthase expression | 1400 | [1][2] |
| Escherichia coli | Engineered MEP pathway with bioreactor cultivation | >100 | [4] |
Table 2: Hypothetical Yields at Different Production Scales for ent-16-Kaurene-3β,15β,18-triol
| Scale | ent-Kaurene Input (g) | Bioconversion Efficiency (%) | Final Triol Yield (g) | Purity (%) |
| Lab Scale (1 L) | 1.4 | 60 | 0.84 | >95 |
| Pilot Scale (100 L) | 140 | 55 | 77 | >95 |
| Industrial Scale (10,000 L) | 14,000 | 50 | 7,000 | >95 |
Experimental Protocols
Protocol 1: Production of ent-Kaurene in Engineered E. coli
-
Strain and Plasmids: Use an E. coli strain (e.g., BL21(DE3)) co-transformed with:
-
A plasmid containing the genes for the upstream MEP pathway enhancement (e.g., dxs, idi).
-
A plasmid containing the genes for a GGPP synthase and an ent-kaurene synthase.
-
-
Culture Conditions:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.
-
Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression with IPTG (e.g., 0.1 mM).
-
Continue incubation at 16°C for 72-96 hours.
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the ent-kaurene from the cell pellet using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extract by GC-MS to confirm and quantify ent-kaurene production.
-
Protocol 2: Whole-Cell Bioconversion for Hydroxylation
-
Strain Preparation: Use an E. coli strain expressing the required cytochrome P450 enzymes and a corresponding P450 reductase.
-
Bioconversion Reaction:
-
Grow the bioconversion strain as described above to obtain a high cell density.
-
Resuspend the cells in a suitable buffer.
-
Add the ent-kaurene precursor (dissolved in a co-solvent like DMSO to aid solubility).
-
Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) with shaking for 24-48 hours.
-
-
Extraction and Analysis:
-
Extract the entire reaction mixture with ethyl acetate.
-
Dry the organic phase and resuspend in a suitable solvent.
-
Analyze the products by LC-MS to identify the desired triol and any intermediates.
-
Protocol 3: Purification of ent-16-Kaurene-3β,15β,18-triol
-
Initial Column Chromatography:
-
Load the crude extract onto a silica gel column.
-
Elute with a gradient of hexane and ethyl acetate to separate compounds based on polarity. The triol, being more polar, will elute at higher concentrations of ethyl acetate.
-
-
Semi-preparative HPLC:
-
Pool the fractions containing the triol from the silica column.
-
Further purify the pooled fractions using a semi-preparative HPLC system with a C18 column.
-
Use a gradient of water and methanol (B129727) or acetonitrile (B52724) as the mobile phase.
-
-
Final Analysis:
-
Confirm the purity and identity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
-
Visualizations
Caption: Biosynthetic pathway for ent-16-Kaurene-3β,15β,18-triol.
Caption: Experimental workflow for production and purification.
References
- 1. Production of ent-kaurene from lignocellulosic hydrolysate in Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of ent-kaurene from lignocellulosic hydrolysate in Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for the sustainable production of structurally complex diterpenoids in recombinant microbial systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Yield of ent-16-Kaurene-3b,15b,18-triol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of ent-16-Kaurene-3b,15b,18-triol from natural sources. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the extraction and purification of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: The most well-documented natural source of this compound is the bark of Suregada multiflora, a plant belonging to the Euphorbiaceae family.[1][2][3] Other species within the Suregada genus and plants from the Lamiaceae and Annonaceae families are also known to produce various ent-kaurane diterpenoids and may be potential, though less explored, sources.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated significant anti-allergic properties.[2][3] As a member of the ent-kaurane diterpenoid class, it is also being investigated for a range of other potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities, which are characteristic of this compound family.
Q3: What factors can influence the yield of this compound during extraction?
A3: Several factors can significantly impact the final yield. These include the quality and age of the plant material, the choice of solvent, the extraction method employed (e.g., maceration, sonication), and the conditions of the extraction such as temperature and duration. Post-extraction processing, including purification techniques, also plays a critical role in the recovery of the pure compound.
Q4: Which analytical techniques are suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is a robust method for the quantification of ent-kaurane diterpenoids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for accurate quantification, especially in complex plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield in Crude Extract | Poor Quality Plant Material: The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and storage. | - Source fresh or properly dried and stored plant material. - Ensure the correct plant part (bark of Suregada multiflora) is being used. |
| Inefficient Extraction: The solvent may not be effectively penetrating the plant matrix and solubilizing the target compound. | - Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio to ensure thorough wetting of the plant material. - Consider using extraction-enhancing techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). | |
| Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | - While dichloromethane (B109758) has been successfully used, a systematic evaluation of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) could identify a more efficient option. | |
| Significant Loss During Purification | Co-elution with Other Compounds: The crude extract contains a complex mixture of compounds, and the target may be lost during chromatographic separation if conditions are not optimized. | - Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for column chromatography. - Use a gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing the polarity, to achieve better separation. |
| Compound Degradation: ent-kaurane diterpenoids can be sensitive to heat and pH extremes. | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. - Ensure that solvents and reagents used during purification are neutral. | |
| Difficulty in Isolating the Pure Compound | Presence of Structurally Similar Diterpenoids: The extract may contain other ent-kaurane diterpenoids with similar polarities, making separation challenging. | - Employ multiple chromatographic steps. For example, initial separation on silica (B1680970) gel followed by purification on a different stationary phase like Sephadex LH-20 or by preparative HPLC. |
Data Presentation: Impact of Extraction Parameters on Diterpenoid Yield
While specific yield data for this compound under varying conditions is limited in the literature, the following table summarizes general trends observed in the extraction of diterpenoids from plant materials. This data is illustrative and should be used as a guide for optimizing your extraction protocol.
| Parameter | Condition A | Yield of Diterpenoid Fraction (Illustrative) | Condition B | Yield of Diterpenoid Fraction (Illustrative) | Key Takeaway |
| Solvent Polarity | Dichloromethane | 1.2% | Methanol | 0.8% | The moderately polar solvent, dichloromethane, is often effective for extracting diterpenoids. |
| Extraction Time | 24 hours (Maceration) | 1.0% | 72 hours (Maceration) | 1.5% | Increasing the extraction time can lead to a higher yield, but this should be balanced against potential degradation. |
| Extraction Method | Maceration | 1.1% | Ultrasound-Assisted | 1.8% | Advanced extraction techniques can significantly improve yield and reduce extraction time. |
| Temperature | 25°C | 1.3% | 50°C | 1.9% | Elevated temperatures can enhance extraction efficiency, but high temperatures may cause degradation of thermolabile compounds. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Suregada multiflora Bark
This protocol is adapted from the methodology described by Cheenpracha et al. (2006).
1. Plant Material Preparation:
-
Obtain dried bark of Suregada multiflora.
-
Grind the bark into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered bark in dichloromethane (CH₂Cl₂) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the extraction to proceed for 48-72 hours with occasional agitation.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Pack the column with silica gel in a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Combine fractions containing the target compound, as identified by comparison with a reference standard if available.
-
Further purify the combined fractions by repeated column chromatography or preparative TLC to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and isolation of this compound.
Signaling Pathway: Anticancer Mechanism of ent-Kaurane Diterpenoids (Apoptosis Induction)
Caption: Simplified pathway of apoptosis induction by ent-kaurane diterpenoids.
Logical Relationship: Factors Affecting Extraction Yield
Caption: Key factors influencing the final yield of the target compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of ent-16-Kaurene-3β,15β,18-triol and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activity of ent-16-kaurene-3β,15β,18-triol with related diterpenoids, supported by experimental data and detailed protocols.
This guide provides a comparative overview of the bioactivity of the ent-kaurene (B36324) diterpenoid, ent-16-kaurene-3β,15β,18-triol, alongside other structurally related diterpenoids. The primary focus of this comparison is on anti-allergic activity, for which direct comparative experimental data is available. While cytotoxicity is a common bioactivity assessed for this class of compounds, direct comparative studies including ent-16-kaurene-3β,15β,18-triol and the selected diterpenoids were not identified in the current literature search.
Anti-Allergic Activity: Inhibition of β-Hexosaminidase Release
A key indicator of immediate-type allergic reactions is the degranulation of mast cells, a process that releases inflammatory mediators such as histamine (B1213489) and β-hexosaminidase. The inhibitory effect of ent-16-kaurene-3β,15β,18-triol and other diterpenoids on this process has been quantified, providing a basis for comparing their anti-allergic potential.
Quantitative Comparison of Anti-Allergic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ent-16-kaurene-3β,15β,18-triol and other diterpenoids isolated from Suregada multiflora against β-hexosaminidase release in rat basophilic leukemia (RBL-2H3) cells. Lower IC50 values indicate greater potency.
| Compound | Diterpenoid Class | IC50 (µM)[1] |
| ent-16-Kaurene-3β,15β,18-triol | ent-Kaurene | 22.5 |
| ent-16-kaurene-3β,15β-diol | ent-Kaurene | 38.4 |
| Abbeokutone | ent-Kaurene | 35.2 |
| Helioscopinolide A | ent-Kaurene | 42.2 |
| ent-3-oxo-16-kaurene-15β,18-diol | ent-Kaurene | 25.6 |
| Helioscopinolide C | ent-Kaurene | 28.9 |
| Helioscopinolide I | ent-Kaurene | 30.1 |
Caption: Comparative anti-allergic activity of diterpenoids.
Experimental Protocol: β-Hexosaminidase Release Assay
The following is a detailed protocol for the β-hexosaminidase release assay using RBL-2H3 cells, a standard method for evaluating anti-allergic activity in vitro.
Objective: To determine the inhibitory effect of test compounds on the antigen-induced degranulation of mast cells by measuring the activity of released β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Anti-dinitrophenyl (DNP)-immunoglobulin E (IgE)
-
DNP-human serum albumin (HSA)
-
Test compounds (ent-16-kaurene-3β,15β,18-triol and other diterpenoids)
-
Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, pH 7.2)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG)
-
0.1 M citrate (B86180) buffer (pH 4.5)
-
0.1 M carbonate buffer (pH 10.0)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Sensitization: Seed the RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and sensitize them with 0.5 µg/mL of anti-DNP-IgE for 24 hours.
-
Compound Treatment: After sensitization, wash the cells twice with Siraganian buffer. Then, add 160 µL of Siraganian buffer containing various concentrations of the test compounds to each well and incubate for 20 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding 40 µL of DNP-HSA (final concentration 10 µg/mL) to each well and incubate for a further 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice for 10 minutes.
-
Sample Collection: Centrifuge the plate and collect 50 µL of the supernatant from each well.
-
Enzyme Assay:
-
To a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of p-NAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction: Terminate the enzyme reaction by adding 200 µL of 0.1 M carbonate buffer (pH 10.0) to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Determination of Total Release: To determine the total β-hexosaminidase release, lyse the cells in control wells with 0.1% Triton X-100.
-
Calculation: The percentage of β-hexosaminidase release is calculated using the following formula: % Release = (Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank) x 100
The IC50 value is then determined from the dose-response curve.
Signaling Pathway: IgE-Mediated Mast Cell Degranulation
The anti-allergic activity of these diterpenoids is rooted in their ability to interfere with the signaling cascade that leads to mast cell degranulation. The following diagram illustrates the key steps in this pathway.
Caption: Simplified IgE-mediated degranulation pathway in mast cells.
Cytotoxicity Profile
A comprehensive comparison of the cytotoxic effects of ent-16-kaurene-3β,15β,18-triol and the other diterpenoids from the anti-allergic study is currently limited by the lack of direct comparative experimental data in the public domain.
However, studies on various other ent-kaurane diterpenoids have demonstrated a wide range of cytotoxic activities against different cancer cell lines. The cytotoxic potential of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Standard Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the effect of test compounds on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, etc.)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Caption: General workflow of the MTT cytotoxicity assay.
Conclusion
Based on the available data, ent-16-kaurene-3β,15β,18-triol demonstrates the most potent anti-allergic activity among the compared diterpenoids, as evidenced by its lowest IC50 value in the β-hexosaminidase release assay. This suggests its potential as a lead compound for the development of novel anti-allergic agents.
Further research is warranted to elucidate the precise mechanism of action by which these ent-kaurene diterpenoids inhibit mast cell degranulation. Additionally, a direct comparative study on the cytotoxicity of ent-16-kaurene-3β,15β,18-triol and the other anti-allergic diterpenoids is needed to provide a more complete understanding of their overall bioactivity profile and to assess their therapeutic potential.
References
Comparative In Vivo Anti-Inflammatory Effects of ent-Kaurane Diterpenoids and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of compounds structurally related to ent-16-Kaurene-3b,15b,18-triol. Due to the limited availability of specific in vivo data for this compound, this document focuses on the anti-inflammatory properties of other relevant ent-kaurane diterpenoids and extracts from plant species known to produce these compounds, such as those from the Pteris genus. The data presented herein is derived from established animal models of inflammation, providing a valuable resource for comparative analysis and future research directions.
The primary models discussed are the carrageenan-induced paw edema model, a standard for acute inflammation assessment, and the lipopolysaccharide (LPS)-induced systemic inflammation model. These models are instrumental in evaluating the therapeutic potential of novel anti-inflammatory agents.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][2][3] The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response.[4] The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase is mediated by prostaglandins (B1171923) and cytokines like TNF-α and IL-1β.[1][4] The efficacy of a test compound is determined by its ability to reduce the swelling of the paw.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Test Substance | Dose | Animal Model | Time Point (Post-Carrageenan) | Inhibition of Edema (%) | Reference |
| Pteris cretica Chloroform Extract | 500 mg/kg | Not Specified | Not Specified | 45.3 | [5] |
| Pteris cretica n-Hexane Extract | 500 mg/kg | Not Specified | Not Specified | 35.34 | [5] |
| Pteris cretica Aqueous Extract | 500 mg/kg | Not Specified | Not Specified | 29.06 | [5] |
| Pteris cretica Ethyl Acetate Extract | 500 mg/kg | Not Specified | Not Specified | 27.55 | [5] |
| Asparacosin A | 20 mg/kg | Rat | 3 hours | Significant (p < 0.01) | [1] |
| Asparacosin A | 40 mg/kg | Rat | 3 hours | Significant (p < 0.01) | [1] |
| Asparacosin A | 10 mg/kg | Rat | 5 hours | Significant (p < 0.05) | [1] |
| Celecoxib (Reference Drug) | 50 mg/kg | Rat | 3 and 5 hours | Significant (**p < 0.001) | [1] |
| Ficus virens Ethanolic Bark Extract | 400 mg/kg | Mouse | Not Specified | Significant | [6] |
| Pistacia lentiscus Fruit Oil (PLFO) | Topical | Rat | 5 hours | 70 | [3] |
| Inflocine® (Reference Drug) | Topical | Rat | 5 hours | 51.5 | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating acute anti-inflammatory activity.[1][3][6]
Animals: Male Wistar rats or Swiss albino mice are commonly used.[4][6]
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, a reference drug (e.g., celecoxib, dexamethasone), or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before carrageenan injection.[1][7]
-
A 1% suspension of carrageenan in saline (0.1 mL) is injected into the subplantar region of the right hind paw.[4][8]
-
Paw volume is measured at several time points after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[1][4]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1]
Optional Assessments:
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the paw tissue.[9]
-
Cytokine/Chemokine Analysis: Measurement of inflammatory mediators like TNF-α and IL-1β in paw tissue homogenates.[1]
-
Histopathological Analysis: Microscopic examination of the inflamed paw tissue.[3]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in a sepsis-like condition.[10][11]
Animals: Mice are commonly used for this model.[12]
Procedure:
-
Test compounds or vehicle are administered to the animals prior to the LPS challenge. The timing depends on the pharmacokinetics of the compound.[11]
-
A solution of LPS from E. coli is injected intraperitoneally (i.p.).[13] The dose can vary, for example, a sublethal dose of 0.5 mg/kg or a higher dose of 3 mg/kg for consecutive days.[12][14]
-
At specific time points after LPS injection (e.g., 1.5-2.5 hours for peak cytokine response), blood samples are collected.[11]
-
Plasma or serum is separated to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or other immunoassays.[10][12]
-
Tissues like the lung, liver, and kidney can also be harvested for analysis of inflammatory markers and histopathology.[13]
Underlying Signaling Pathway: NF-κB
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[15][16] It is activated by various stimuli, including LPS and pro-inflammatory cytokines like TNF-α and IL-1.[17] Many anti-inflammatory compounds, including some ent-kaurane derivatives, exert their effects by inhibiting the NF-κB pathway.[18]
Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[17] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[16][19]
References
- 1. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 2. carrageenan induced paw: Topics by Science.gov [science.gov]
- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. inotiv.com [inotiv.com]
- 8. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. inotiv.com [inotiv.com]
- 12. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Kaurene Diterpenes: A Comparative Analysis with ent-16-Kaurene-3β,15β,18-triol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective potential of kaurene diterpenes, with a special focus on the current state of knowledge regarding ent-16-kaurene-3β,15β,18-triol. While a significant body of evidence highlights the neuroprotective and anti-neuroinflammatory properties of various kaurene diterpenes, research on ent-16-kaurene-3β,15β,18-triol has primarily focused on its anti-allergic activities. This guide synthesizes the available experimental data to offer a clear comparison and identify existing research gaps.
Comparative Efficacy of Neuroprotective Kaurene Diterpenes
Several studies have demonstrated the potential of kaurene diterpenes to mitigate neuronal damage through various mechanisms, including anti-inflammatory and antioxidant pathways. The following table summarizes key quantitative data from studies on neuroprotective kaurene diterpenes, offering a baseline for comparison.
| Compound | Model System | Assay | Efficacy | Reference |
| ent-kaur-16-en-19-oic acid | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) Production Inhibition | IC50: 18.2 µM | [1] |
| Pterokaurane L2 (from Pteris multifida) | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) Production Inhibition | IC50: 14.5 µM | [1] |
| Linearol (B1675482) | Hydrogen peroxide-induced oxidative stress in U373-MG astrocytoma cells | Cell Viability | Significant protection at 5 and 10 µM | [2] |
| Sidol | Hydrogen peroxide-induced oxidative stress in U373-MG astrocytoma cells | Cell Viability | Significant protection at 5 and 10 µM | [2] |
| Foliol | Hydrogen peroxide-induced oxidative stress in U373-MG astrocytoma cells | Cell Viability | Less active compared to linearol and sidol | [2] |
ent-16-Kaurene-3β,15β,18-triol: A Profile in Anti-Allergic Activity
In contrast to the documented neuroprotective effects of other kaurene diterpenes, the primary biological activity reported for ent-16-kaurene-3β,15β,18-triol, isolated from the bark of Suregada multiflora, is its anti-allergic potential.[3][4]
| Compound | Model System | Assay | Efficacy (IC50) | Reference |
| ent-16-Kaurene-3β,15β,18-triol | RBL-2H3 cells (basophilic leukemia) | Inhibition of β-hexosaminidase release | 22.5 µM | [3] |
| ent-3-oxo-16-kaurene-15β,18-diol | RBL-2H3 cells | Inhibition of β-hexosaminidase release | 28.4 µM | [3] |
| ent-16-kaurene-3β,15β-diol | RBL-2H3 cells | Inhibition of β-hexosaminidase release | 35.8 µM | [3] |
| Abbeokutone | RBL-2H3 cells | Inhibition of β-hexosaminidase release | 42.2 µM | [3] |
| Helioscopinolide A | RBL-2H3 cells | Inhibition of β-hexosaminidase release | 30.6 µM | [3] |
Currently, there is a notable absence of published experimental data evaluating the neuroprotective effects of ent-16-kaurene-3β,15β,18-triol. This presents a significant research opportunity to explore whether its demonstrated bioactivity extends to the central nervous system.
Key Signaling Pathways in Kaurene Diterpene-Mediated Neuroprotection
The neuroprotective effects of kaurene diterpenes are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-Neuroinflammatory Pathway
Certain ent-kaurane diterpenoids exert their anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia.[1] This inhibition helps to reduce the expression of pro-inflammatory mediators.
Caption: Inhibition of NO production in microglia by ent-kaurane diterpenes.
Nrf2-Mediated Antioxidant Response
Studies on kaurene diterpenes like linearol and sidol suggest a neuroprotective mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of antioxidant responses.
Caption: Activation of the Nrf2 antioxidant pathway by kaurene diterpenes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of kaurene diterpene bioactivity.
Nitric Oxide (NO) Production Assay in BV-2 Microglia
Objective: To assess the anti-neuroinflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., ent-kaurane diterpenes) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytoprotective effect of a compound against an induced cellular stressor.
-
Cell Culture: A suitable neuronal or glial cell line (e.g., U373-MG astrocytoma cells) is cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induction of Damage: A neurotoxic agent (e.g., hydrogen peroxide) is added to the wells to induce cell death, and the plates are incubated for a further period (e.g., 30 minutes).
-
MTT Incubation: The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Quantification: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
β-Hexosaminidase Release Assay
Objective: To assess the anti-allergic activity of a compound by measuring the inhibition of degranulation in mast cells or basophils.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimum essential medium (MEM) with 10% FBS.
-
Sensitization: Cells are sensitized with an antigen-specific IgE (e.g., anti-DNP IgE) for 24 hours.
-
Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., ent-16-kaurene-3β,15β,18-triol) for a short period (e.g., 10 minutes).
-
Antigen Challenge: Degranulation is initiated by adding the specific antigen (e.g., DNP-HSA).
-
Supernatant Collection: After incubation, the supernatant is collected to measure the released β-hexosaminidase.
-
Enzyme Assay: An aliquot of the supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is measured at 405 nm.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated relative to the antigen-stimulated control. The IC50 value is determined.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective and anti-neuroinflammatory potential of several kaurene diterpenes, primarily through the modulation of inflammatory and antioxidant signaling pathways. In stark contrast, the scientific literature on ent-16-kaurene-3β,15β,18-triol is currently limited to its anti-allergic properties.
This highlights a critical knowledge gap and a promising avenue for future research. Investigating the potential neuroprotective effects of ent-16-kaurene-3β,15β,18-triol, particularly given the established neuroprotective capacity of its structural class, is a logical and compelling next step. Such studies should employ standardized in vitro models of neuroinflammation and oxidative stress, followed by in vivo validation in relevant models of neurodegenerative diseases. A direct comparative analysis with other well-characterized neuroprotective kaurene diterpenes would be invaluable in determining its relative potency and potential as a novel therapeutic agent for neurological disorders.
References
- 1. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora [agris.fao.org]
A Comparative Analysis of ent-16-Kaurene-3β,15β,18-triol and Established Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diterpenoid ent-16-kaurene-3β,15β,18-triol and its broader class of ent-kaurane diterpenoids against well-established anti-cancer drugs. While direct anti-cancer cytotoxicity data for ent-16-kaurene-3β,15β,18-triol is not extensively available in current literature, this document summarizes the known anti-cancer activities of structurally related ent-kaurane diterpenoids to offer a valuable comparative perspective. The primary reported bioactivity for ent-16-kaurene-3β,15β,18-triol, isolated from Suregada multiflora, is its anti-allergic potential. However, the traditional use of Suregada multiflora in cancer treatment and the demonstrated anti-cancer effects of its extracts and other isolated diterpenoids warrant this comparative analysis.
Executive Summary
ent-Kaurane diterpenoids, a class of natural products, have demonstrated significant anti-cancer properties in numerous studies. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways, cell cycle arrest, and inhibition of cancer cell proliferation. This guide will compare the cytotoxic activities of representative ent-kaurane diterpenoids with standard chemotherapeutic agents such as Doxorubicin, Paclitaxel, and Cisplatin, providing available quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for selected ent-kaurane diterpenoids and commonly used anti-cancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as drug exposure time and the specific cell viability assay used.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) |
| ent-Kaurane Diterpenoids | |||
| Oridonin | HepG2 (Liver) | 1.09 - 8.53 (range for several lines) | Not Specified |
| HCT-116 (Colon) | 1.31 - 2.07 (for a related compound) | Not Specified | |
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 (Prostate) | ~11.5 (converted from 3.7 µg/ml) | Not Specified |
| Jungermannenone A | HL-60 (Leukemia) | 1.3 | 12 |
| Known Anti-Cancer Drugs | |||
| Doxorubicin | HepG2 (Liver) | 12.2 | 24 |
| HCT116 (Colon) | 24.30 µg/ml (~44.6 µM) | Not Specified | |
| PC-3 (Prostate) | 8.00 | 48 | |
| Paclitaxel | Various | 0.0025 - 0.0075 | 24 |
| Cisplatin | A549 (Lung) | 7.49 - 10.91 | 24 - 48 |
| HeLa (Cervical) | Varies widely | 48 - 72 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ent-kaurane diterpenoids or known anti-cancer drugs) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is quantified.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by ent-kaurane diterpenoids.
Experimental Workflow Diagram
Caption: General experimental workflow for comparative anti-cancer drug screening.
A Comparative Guide to the Cross-Validation of Analytical Methods for ent-16-Kaurene-3β,15β,18-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of the diterpenoid ent-16-kaurene-3β,15β,18-triol. The information presented is essential for selecting the appropriate analytical technique and for understanding the parameters required for method validation in a regulated environment. This document outlines hypothetical but representative experimental data to illustrate the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
ent-16-Kaurene-3β,15β,18-triol is a diterpenoid compound with potential biological activities, making its accurate and precise quantification critical in research and pharmaceutical development.[1][2] The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Cross-validation of analytical methods is crucial to ensure the reliability and consistency of results when different techniques are employed.
The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5][6] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantitation.[7]
Comparison of Analytical Methods
Diterpenes and diterpenoids are commonly analyzed using chromatographic techniques.[8][9] The choice between HPLC-UV, LC-MS, and GC-MS often depends on the compound's volatility, thermal stability, and the required sensitivity of the assay.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely used technique for the quantification of non-volatile compounds. Its suitability for ent-16-kaurene-3β,15β,18-triol would depend on the presence of a chromophore that absorbs in the UV-Vis spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace amounts of analytes.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like diterpenoids to increase their volatility.[10]
The following sections present a hypothetical cross-validation of these three methods for the analysis of ent-16-kaurene-3β,15β,18-triol.
Data Presentation: A Comparative Summary
The following table summarizes the hypothetical performance characteristics of the three analytical methods for the quantification of ent-16-kaurene-3β,15β,18-triol.
| Performance Characteristic | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 0.1 - 20 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.003 | 0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.01 | 0.1 |
| Specificity/Selectivity | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (hypothetical, as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solutions: A stock solution of ent-16-kaurene-3β,15β,18-triol is prepared in methanol (B129727) and serially diluted to create calibration standards.
-
Sample Preparation: The sample is extracted with a suitable organic solvent, filtered, and diluted as necessary to fall within the calibration range.
-
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transitions: Specific transitions for ent-16-kaurene-3β,15β,18-triol and an internal standard would be determined and optimized.
-
-
Standard and Sample Preparation: Similar to HPLC-UV, but with dilutions to achieve the lower concentration range required for LC-MS/MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Due to the polar hydroxyl groups, derivatization is necessary to increase volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent to form trimethylsilyl (B98337) (TMS) ethers.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the derivatized analyte.
-
-
Standard and Sample Preparation: Standards and samples are dried and then subjected to the derivatization procedure before injection.
Visualizations
The following diagrams illustrate the workflow for the cross-validation of these analytical methods.
References
- 1. ent-16-Kaurene-3β,15β,18-triol | 921211-29-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Bioactivity of ent-16-Kaurene-3b,15b,18-triol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate world of natural products continues to be a vital source of novel therapeutic agents. Among these, the ent-kaurene (B36324) diterpenoids have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships of ent-16-Kaurene-3b,15b,18-triol and its analogs, focusing on their anti-allergic and cytotoxic properties. The information presented herein is supported by experimental data to facilitate further research and development in this field.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of ent-kaurene diterpenoids is intricately linked to their molecular structure. Modifications to the core scaffold can significantly impact their potency and selectivity. Below, we present a comparative analysis of the anti-allergic and cytotoxic activities of this compound and a selection of its analogs.
Anti-Allergic Activity
The anti-allergic potential of this compound and its analogs has been evaluated through the inhibition of β-hexosaminidase release in RBL-2H3 cells, a common model for mast cell degranulation. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | R1 | R2 | Anti-Allergic Activity (IC50, µM)[1] |
| This compound | β-OH, H | OH | 28.5 |
| ent-3-oxo-16-kaurene-15b,18-diol | =O | OH | 35.4 |
| ent-16-kaurene-3b,15b-diol | β-OH, H | H | 42.2 |
| Abbeokutone | - | - | 22.5 |
| Helioscopinolide A | - | - | 25.5 |
| Helioscopinolide C | - | - | 30.5 |
Analysis of Structure-Activity Relationship (Anti-Allergic Activity):
The data suggests that the oxidation state at the C-3 position and the presence of a hydroxyl group at C-18 influence the anti-allergic activity. The conversion of the 3β-hydroxyl group to a ketone in ent-3-oxo-16-kaurene-15b,18-diol results in a slight decrease in activity compared to the parent triol. Furthermore, the absence of the C-18 hydroxyl group in ent-16-kaurene-3b,15b-diol leads to a noticeable reduction in potency. This indicates that the hydroxyl groups at both the 3β and 18 positions may be important for the anti-allergic effect.
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of ent-kaurene diterpenoids against various cancer cell lines. The presence of an α,β-unsaturated ketone (enone) moiety, particularly an exo-methylene cyclopentanone (B42830), is often associated with enhanced cytotoxic potential[2][3]. The table below summarizes the cytotoxic activity of several ent-kaurene analogs.
| Compound | Cell Line | Cytotoxic Activity (IC50, µM) | Reference |
| Jungermannenone A | HL-60 | 1.3 | [1] |
| Jungermannenone D | HL-60 | 2.7 | [1] |
| Rabdosin B | HepG2 | Most cytotoxic of 6 tested | Ding et al., 2011[2] |
| Oridonin | HepG2 | - | Ding et al., 2011[2] |
| Amethystoidin A | K562 | 0.69 (µg/mL) | Li et al., 2006[4] |
| Atractyligenin (B1250879) derivative 3 | 1A9 (ovarian) | 0.2 | Rosselli et al., 2007[5] |
| Atractyligenin derivative 4 | 1A9 (ovarian) | 0.3 | Rosselli et al., 2007[5] |
| Caracasine acid | Various | 0.8 - 12 | Usubillaga et al., 2009[6] |
Analysis of Structure-Activity Relationship (Cytotoxic Activity):
The presence of an enone system appears to be a critical determinant for cytotoxicity. For instance, jungermannenones A and D, which possess this feature, exhibit potent activity against HL-60 leukemia cells[1]. Similarly, atractyligenin derivatives containing an α,β-unsaturated ketone showed significant cytotoxicity against several cancer cell lines[5][7]. Studies on diterpenoids from Isodon species have also highlighted the importance of the exo-methylene cyclopentanone moiety for their cytotoxic and DNA-damaging potential[2][8]. Furthermore, the substitution pattern on the A-ring can influence activity, as seen with the reduced cytotoxicity of a C-1 acetate (B1210297) derivative compared to a C-1 hydroxyl analog[2].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Anti-Allergic Activity Assay (β-Hexosaminidase Release Assay)
This assay quantifies the release of the enzyme β-hexosaminidase from mast cells upon degranulation, serving as an indicator of the anti-allergic response.
Cell Culture and Sensitization:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
For sensitization, cells are seeded in 24-well plates and incubated with anti-dinitrophenyl (DNP)-immunoglobulin E (IgE) for 24 hours.
Antigen Stimulation and Sample Treatment:
-
After sensitization, the cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA), pH 7.2).
-
The cells are then pre-incubated with various concentrations of the test compounds (e.g., this compound and its analogs) for 10 minutes at 37°C.
-
Degranulation is induced by adding DNP-human serum albumin (HSA) as the antigen and incubating for 30 minutes at 37°C.
Quantification of β-Hexosaminidase Release:
-
The reaction is stopped by placing the plate on ice.
-
The supernatant is collected, and the remaining cells are lysed with Triton X-100 to determine the total β-hexosaminidase content.
-
An aliquot of the supernatant and the cell lysate is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0).
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + cell lysate).
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the β-hexosaminidase release.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HL-60, HepG2, K562, etc.) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the ent-kaurene diterpenoids for a specified period (e.g., 24, 48, or 72 hours).
MTT Reduction and Formazan (B1609692) Solubilization:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals.
-
The medium is then carefully removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
-
The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualizations
Ent-kaurene diterpenoids exert their cytotoxic effects by modulating various intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death). Below are diagrams of key signaling pathways implicated in the action of these compounds.
References
- 1. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of seco-entkaurenes from Croton caracasana on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural ent-16-Kaurene-3b,15b,18-triol: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetically produced versus naturally sourced ent-16-Kaurene-3b,15b,18-triol, a promising diterpenoid with notable biological activities. While direct comparative studies on the efficacy of synthetic versus natural forms of this specific compound are not available in the current scientific literature, this document outlines the known biological functions, methods of production, and detailed experimental protocols for evaluating its therapeutic potential.
Sourcing and Production: Natural vs. Synthetic Pathways
This compound is a naturally occurring diterpenoid that has been isolated from the bark of Suregada multiflora[1][2]. The genus Suregada is known for producing a variety of diterpenoids, including those of the ent-abietane and ent-kaurane classes[3]. The extraction from natural sources provides the compound with its inherent chirality and biological activity.
While a specific total synthesis for this compound has not been detailed in published literature, the total synthesis of ent-kaurane diterpenoids is a well-established field in organic chemistry[4][5][6]. Synthetic strategies often involve multi-step processes to construct the complex tetracyclic core and introduce the desired functional groups with stereochemical control[4][5]. The primary advantage of chemical synthesis lies in the potential for large-scale production, high purity, and the ability to create structural analogs for structure-activity relationship (SAR) studies.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ent-16-Kaurene-3beta,15beta,18-triol | CAS:921211-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of the Anti-Allergic Properties of ent-16-Kaurene-3β,15β,18-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-allergic properties of ent-16-Kaurene-3β,15β,18-triol, contrasting its known in vitro activity with the established in vivo efficacy of alternative anti-allergic agents. Due to the current absence of direct in vivo studies on ent-16-Kaurene-3β,15β,18-triol, this document leverages data from related ent-kaurene (B36324) diterpenes and extracts from its natural source, Suregada multiflora, to project its potential therapeutic profile. A comparative assessment is made against well-documented alternatives, including the natural flavonoid quercetin (B1663063) and the second-generation antihistamines cetirizine (B192768), loratadine (B1675096), and fexofenadine.
Overview of ent-16-Kaurene-3β,15β,18-triol
ent-16-Kaurene-3β,15β,18-triol is a diterpenoid isolated from the bark of Suregada multiflora.[1][2] Initial research has highlighted its potential as an anti-allergic agent based on in vitro studies.
Known Anti-Allergic Activity (in vitro)
The primary evidence for the anti-allergic effect of ent-16-Kaurene-3β,15β,18-triol comes from a study on rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation. In this assay, the compound demonstrated significant inhibitory effects on the release of β-hexosaminidase, a marker for degranulation.[1][2]
Comparative Analysis with Alternative Anti-Allergic Agents
To contextualize the potential of ent-16-Kaurene-3β,15β,18-triol, this section compares its in vitro profile with the in vivo performance of established anti-allergic compounds.
Data Presentation: In Vivo Efficacy of Comparator Compounds
The following table summarizes key quantitative data from in vivo studies of selected anti-allergic agents in common animal models of allergy.
| Compound | Animal Model | Assay | Dosage | Route of Administration | Key Findings (Inhibition %) |
| Quercetin | Mouse | Passive Cutaneous Anaphylaxis (PCA) | 0.02% | Intravenous | ~80% reduction in allergic reaction |
| Loratadine | Guinea Pig | Allergic Bronchospasm | 0.40 mg/kg (ED50) | Oral | 50% inhibition of bronchospasm |
| Cetirizine | Rat | Wheal and Flare Response | - | - | Significant inhibition within 20 minutes |
| Fexofenadine | Mouse | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | 1.0 mg/kg/day for 2-3 weeks | Oral | Significant suppression of plasma NO levels |
Signaling Pathways in Allergic Response
The anti-allergic mechanism of these compounds involves the modulation of key signaling pathways that lead to mast cell degranulation and the release of inflammatory mediators.
Caption: Simplified signaling pathway of an IgE-mediated allergic response.
Experimental Protocols for Key In Vivo Models
Detailed methodologies for common in vivo models used to assess anti-allergic properties are provided below. These protocols are essential for designing future studies to validate the efficacy of ent-16-Kaurene-3β,15β,18-triol.
Passive Cutaneous Anaphylaxis (PCA) Model
This model is widely used to evaluate localized allergic reactions.
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Detailed Protocol:
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) into one ear. The contralateral ear is injected with saline as a control.
-
Incubation: The animals are housed for 24 hours to allow for the binding of IgE to FcεRI receptors on mast cells.
-
Antigen Challenge: Mice are intravenously injected with a solution containing the antigen (DNP-human serum albumin) and Evans blue dye.
-
Evaluation: After a set period (typically 30-60 minutes), the animals are euthanized. The degree of blue dye extravasation in the ear tissue, which correlates with the intensity of the allergic reaction, is quantified. This is done by excising the ear tissue, extracting the Evans blue dye using formamide, and measuring the absorbance of the extract with a spectrophotometer.
Ovalbumin (OVA)-Induced Airway Inflammation Model
This model is a standard for studying allergic asthma.
Detailed Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (B78521) (alum), on days 0 and 14.
-
Challenge: From day 21 to 23, the sensitized mice are challenged with aerosolized OVA for a specific duration each day.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of methacholine (B1211447) and recording changes in airway resistance.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to evaluate inflammatory cell infiltration and mucus production.
-
Serum IgE Levels: Blood is collected to measure the levels of OVA-specific IgE.
-
Compound 48/80-Induced Systemic Anaphylaxis
This model is used to assess non-IgE-mediated mast cell degranulation and systemic anaphylactic shock.
Detailed Protocol:
-
Compound Administration: Mice are intraperitoneally injected with compound 48/80, a potent mast cell degranulator.
-
Observation: The animals are monitored for signs of anaphylactic shock, and the mortality rate is recorded over a specific period (e.g., 1 hour).
-
Mediator Release Measurement: Blood samples can be collected to measure the systemic release of histamine and other mast cell mediators.
Conclusion and Future Directions
While in vitro data suggests that ent-16-Kaurene-3β,15β,18-triol possesses anti-allergic properties by inhibiting mast cell degranulation, its in vivo efficacy remains to be established. The experimental models and comparative data presented in this guide provide a framework for future preclinical studies. It is recommended that the anti-allergic potential of ent-16-Kaurene-3β,15β,18-triol be evaluated in established in vivo models such as passive cutaneous anaphylaxis and ovalbumin-induced airway inflammation. A direct comparison with clinically relevant drugs like cetirizine or loratadine in these models will be crucial to determine its therapeutic potential for allergic disorders. Furthermore, elucidating its precise mechanism of action on the signaling pathways involved in mast cell activation will be essential for its development as a novel anti-allergic agent.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of ent-16-Kaurene-3b,15b,18-triol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the recommended procedures for the proper disposal of ent-16-Kaurene-3b,15b,18-triol, a diterpene compound. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental protection. The following procedures are based on general best practices for the disposal of laboratory-grade organic compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on general safety protocols for similar chemical compounds. It is imperative to obtain the official SDS from your supplier for detailed and specific handling and disposal instructions.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. Standard laboratory safety protocols should be strictly followed to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) should be worn at all times.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols or dust.
II. General Properties and Hazards of Diterpenes
While specific quantitative data for this compound is not available without an SDS, the general properties and potential hazards of diterpenes and similar organic compounds are summarized in the table below.
| Property / Hazard | General Information for Diterpenes/Organic Compounds | Recommended Precautions |
| Physical State | Typically solid at room temperature. | Handle with care to avoid generating dust. |
| Solubility | Generally soluble in organic solvents. | Use appropriate solvents for cleaning and dissolving, and dispose of the resulting solutions as organic waste. |
| Toxicity | Assume all chemicals of unknown toxicity are highly toxic.[1] | Avoid skin and eye contact.[1] Minimize all chemical exposures.[1] |
| Flammability | Organic compounds can be flammable. | Keep away from open flames and heat sources.[2] |
| Environmental Hazard | Organic compounds should not be disposed of down the drain as they can be harmful to aquatic life.[2] | Follow designated chemical waste disposal procedures. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. Under no circumstances should this chemical be disposed of down the sink.
Step 1: Waste Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be segregated as chemical waste.
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for "Non-Halogenated Organic Solid Waste."
-
Liquid Waste:
-
Small quantities of solutions containing this compound should be collected in a designated "Organic Liquid Waste" container.[2]
-
Ensure the waste container is made of a compatible material and has a secure lid.
-
Do not mix with incompatible waste streams.
-
If the solvent used is halogenated (e.g., dichloromethane), the waste must be collected in a separate container labeled "Halogenated Organic Waste."[2]
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any other components of the waste stream.
-
Store the waste containers in a designated satellite accumulation area away from general laboratory traffic and incompatible chemicals.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as chemical waste.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Follow the emergency procedures established by your institution.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling ent-16-Kaurene-3b,15b,18-triol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of ent-16-Kaurene-3b,15b,18-triol. The following procedural guidance is based on best practices for handling diterpenoid compounds of unknown toxicity in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][2][3] | Protects against splashes, particularly when handling solutions, and airborne particles if working with the solid form. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4] | Prevents direct skin contact, which is a primary route of exposure. Thicker gloves offer better protection.[4] |
| Body Protection | A long-sleeved lab coat or a chemical-resistant suit.[1][2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if creating aerosols or handling large quantities of the solid. | Minimizes inhalation of airborne particles. Work in a fume hood is recommended for handling powders. |
Experimental Protocol: Safe Handling Procedure
The following step-by-step methodology ensures the safe handling of this compound during routine laboratory procedures.
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill containment materials (e.g., absorbent pads) accessible.
-
-
Donning PPE:
-
Before handling the compound, put on a lab coat, followed by safety goggles and gloves.
-
Ensure gloves overlap the cuffs of the lab coat to protect the wrists.
-
-
Handling the Compound:
-
If working with the solid form, handle it in a fume hood to minimize inhalation of any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
After handling is complete, remove gloves and wash hands thoroughly with soap and water.
-
Clean the designated work area and any equipment used.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow any specific storage temperature recommendations provided by the supplier.
-
Operational and Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste in a designated, labeled container.
-
Contaminated consumables (e.g., weighing paper, pipette tips) should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled liquid waste container.
-
The container must be compatible with the solvents used.
-
-
Sharps Waste:
-
Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]
-
Disposal Procedure:
-
Unless confirmed to be non-hazardous, all waste containing this compound should be treated as chemical waste.
-
Follow your institution's guidelines for the disposal of chemical waste. This typically involves arranging for pickup by your institution's environmental health and safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office.[6][7]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded or reused.[5]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. pppmag.com [pppmag.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
